Dimethyl sulfate
Description
Dimethyl sulfate is the dimethyl ester of sulfuric acid. It has a role as an alkylating agent and an immunosuppressive agent.
Exposure to dimethyl sulfate is primarily occupational. Acute (short-term) exposure of humans to the vapors of dimethyl sulfate may cause severe inflammation and necrosis of the eyes, mouth, and respiratory tract. Acute oral or inhalation exposure to dimethyl sulfate primarily damages the lungs but also injures the liver, kidneys, heart, and central nervous system (CNS), while dermal contact with dimethyl sulfate may produce severe blistering in humans. Human data on the carcinogenic effects of dimethyl sulfate are inadequate. Tumors have been observed in the nasal passages, lungs, and thorax of animals exposed to dimethyl sulfate by inhalation. EPA has classified dimethyl sulfate as a Group B2, probable human carcinogen.
Dimethyl Sulfate is an odorless, corrosive, oily liquid with an onion-like odor that emits toxic fumes upon heating. Dimethyl sulfate is used in industry as a methylating agent in the manufacture of many organic chemicals. Inhalation exposure to its vapors is highly irritating to the eyes and lungs and may cause damage to the liver, kidney, heart and central nervous system, while dermal contact causes severe blistering. It is a possible mutagen and is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)
Structure
3D Structure
Properties
IUPAC Name |
dimethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGXNSJCAHWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S, Array | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIMETHYL SULFATE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024055 | |
| Record name | Dimethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl sulfate is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182 °F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent., Liquid, Colorless, oily liquid with a faint, onion-like odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a faint, onion-like odor. | |
| Record name | DIMETHYL SULFATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sulfuric acid, dimethyl ester | |
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| Record name | Dimethyl sulfate | |
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| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Dimethyl sulfate | |
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Boiling Point |
About 370 °F (with decomposition) (EPA, 1998), About 188 °C with decomposition, BP: 76 °C at 15 mm Hg, 370 °F (decomposes), 370 °F (Decomposes) | |
| Record name | DIMETHYL SULFATE | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
182 °F (EPA, 1998), 182 °F, 182 °F (83 °C) (open cup), 83 °C c.c. | |
| Record name | DIMETHYL SULFATE | |
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| Record name | Dimethyl sulfate | |
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| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
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| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/644 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
3 % at 64 °F (NIOSH, 2023), Sol in ether, dioxane, acetone, aromatic hydrocarbons., Sparingly sol in carbon disulfide, aliphatic hydrocarbons., Miscible in ethanol; soluble in ethyl ether, carbon tetrachloride and benzene; insoluble in carbon disulfide, Solubility in water 2.8 g/100 ml at 18 °C. Hydrolysis is rapid at or above this temperature., In water, 2,8X10+4 mg/L at 18 °C, Solubility in water, g/100ml at 18 °C: 2.8, (64 °F): 3% | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIMETHYL SULFATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.3283 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3322 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.33 | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIMETHYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/644 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.35 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.35 (Air = 1), Relative vapor density (air = 1): 4.4 | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIMETHYL SULFATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.1 to 0.5 mmHg at 68 °F (EPA, 1998), 0.67 [mmHg], 0.677 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 65, 0.1 mmHg | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl sulfate | |
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| URL | https://haz-map.com/Agents/407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/644 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
... AVAILABLE AS TECHNICAL GRADE PRODUCT WHICH CONTAINS SMALL AMT OF ACID IMPURITIES., Commercial dimethyl sulfate may contain trace amounts of sulfuric acid., Technical grade dimethyl sulfate contains small amounts of dimethyl ether. | |
| Record name | DIMETHYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oily liquid | |
CAS No. |
77-78-1 | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dimethyl sulfate | |
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Melting Point |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Dimethyl Sulfate as a Methylating Agent
Foreword for the Modern Researcher
In the landscape of organic synthesis and drug development, the selection of a methylating agent is a critical decision, balancing reactivity, cost, and safety. Dimethyl sulfate ((CH₃)₂SO₄, DMS), a diester of methanol and sulfuric acid, has long been a cornerstone reagent in this field.[1][2] Its reputation is built on high reactivity and low cost, making it a powerful tool for the introduction of methyl groups onto a wide array of nucleophilic substrates. However, its utility is shadowed by its significant toxicity. This guide is crafted for the discerning scientist who requires a deep, mechanistic understanding of DMS to harness its synthetic power responsibly and effectively. We will move beyond simple reaction schemes to explore the causality behind its reactivity, the nuances of its application, and the self-validating protocols required for its safe and successful implementation.
The Physicochemical Profile of Dimethyl Sulfate
Dimethyl sulfate is a colorless, oily liquid with a faint, onion-like odor.[1][2] Its potency as a methylating agent is intrinsically linked to its chemical structure and physical properties.
| Property | Value | Source |
| Chemical Formula | (CH₃O)₂SO₂ or C₂H₆O₄S | [2] |
| Molar Mass | 126.13 g/mol | |
| Appearance | Colorless, oily liquid | [2] |
| Density | 1.333 g/cm³ (25 °C) | |
| Boiling Point | 188 °C (decomposes) | |
| Melting Point | -32 °C | |
| Solubility in Water | Reacts (hydrolyzes) | |
| Solubility (Organic) | Miscible with acetone, methanol, dichloromethane |
The molecule's efficacy stems from the presence of two methyl groups attached to a highly electronegative sulfate core. This arrangement polarizes the C-O bonds, rendering the methyl carbons highly electrophilic and susceptible to nucleophilic attack.
The Core Mechanism: A Classic S(_N)2 Pathway
The primary mechanism through which dimethyl sulfate transfers a methyl group is the bimolecular nucleophilic substitution (S(_N)2) reaction.[3][4][5] This is a single, concerted step where a nucleophile attacks one of the electrophilic methyl carbons, and simultaneously, the methylsulfate anion departs as the leaving group.
Key Participants in the S(_N)2 Reaction:
-
The Nucleophile (Nu⁻): The substrate to be methylated. Its strength dictates the reaction rate. Common nucleophiles include phenoxides, alkoxides, carboxylates, amines, and thiolates.
-
The Electrophile: The methyl carbon of DMS. The strong inductive electron-withdrawal by the adjacent oxygen and central sulfur atoms creates a significant partial positive charge (δ+) on this carbon, making it an excellent target for nucleophiles.[6]
-
The Leaving Group: The methylsulfate anion (CH₃OSO₃⁻). This is an exceptionally stable anion due to the delocalization of the negative charge across three oxygen atoms and the sulfur atom. A stable leaving group is crucial for a facile S(_N)2 reaction.[5]
The unhindered nature of the methyl group in DMS ensures that steric hindrance, a common barrier in S(_N)2 reactions, is minimized, further enhancing its reactivity.[4][7]
Caption: General S(_N)2 mechanism of methylation by Dimethyl Sulfate.
Substrate Scope and Reaction Causality
DMS is a versatile methylating agent capable of reacting with a wide range of nucleophiles. The choice of reaction conditions, particularly the use of a base, is critical and directly linked to the pKa of the substrate's acidic proton.
O-Methylation
-
Phenols and Alcohols: The hydroxyl group of a phenol or alcohol is a relatively weak nucleophile. To enhance its reactivity, a base (e.g., NaOH, K₂CO₃) is used to deprotonate the hydroxyl group, forming the corresponding phenoxide or alkoxide. This anionic species is a significantly more potent nucleophile, dramatically accelerating the S(N)2 reaction.[6]
-
Carboxylic Acids: Direct methylation of carboxylic acids is slow. The standard approach involves converting the acid to its carboxylate salt using a mild base like sodium bicarbonate (NaHCO₃).[4][8][9] The resulting carboxylate anion is an excellent nucleophile that readily attacks DMS to form the methyl ester.[4][7]
-
Water (Hydrolysis): Water can act as a nucleophile, leading to the hydrolysis of DMS to form methanol and methylsulfuric acid.[5][10] This is often an undesired side reaction, and experiments are typically conducted under anhydrous conditions or with DMS in excess to compensate for this loss.
N-Methylation
-
Amines: Primary and secondary amines are inherently strong nucleophiles due to the lone pair of electrons on the nitrogen atom and do not typically require a base for activation. DMS readily methylates amines to form secondary, tertiary, and ultimately, quaternary ammonium salts.
-
DNA Bases: In chemical biology, DMS is famously used for DNA sequencing and footprinting. It selectively methylates the N7 position of guanine and the N3 position of adenine in DNA via the same S(_N)2 mechanism.[3]
S-Methylation
-
Thiols: Thiols are excellent nucleophiles and are readily converted to their corresponding thioethers (sulfides) using DMS.[3] The reaction often proceeds rapidly under mild conditions.
Caption: Methylation of various functional groups using Dimethyl Sulfate.
A Self-Validating Experimental Protocol: Regioselective Synthesis of Methyl Salicylate
To illustrate the practical application of these principles, we present a field-proven protocol for the synthesis of methyl salicylate from salicylic acid. This protocol is self-validating because the choice of base (NaHCO₃) ensures the selective deprotonation of the more acidic carboxylic acid group over the phenolic hydroxyl group, leading to a high-yield, regioselective methylation.
Methodology
This protocol is adapted from the work of Silva, F.F. et al. (2021).[4][8][9]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (1.0 mmol) and sodium bicarbonate (1.0 mmol).
-
Deprotonation: Allow the acid-base reaction to proceed for approximately 30 minutes with stirring to ensure the complete formation of the sodium salicylate salt.
-
Methylation: Introduce dimethyl sulfate (DMS) to the flask. In many procedures, excess DMS is used to also serve as an aprotic solvent for the reaction.[4][7] A typical ratio might be 4.0 mmol of DMS.
-
Thermal Conditions: Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 90 minutes.[4] The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess DMS by washing the mixture with water. The hydrolysis transforms the remaining DMS into methanol and sulfuric acid.[4][8]
-
Neutralization and Isolation: The aqueous layer, containing sulfuric acid, is neutralized with an aqueous solution of NaOH. The organic product, methyl salicylate, can then be isolated via extraction with a suitable organic solvent, followed by drying and solvent evaporation. The reported yield for this procedure is approximately 96%.[4][8]
Caption: Experimental workflow for the synthesis of Methyl Salicylate.
Mandatory Safety & Handling: A Non-Negotiable Imperative
The high reactivity of dimethyl sulfate makes it an indiscriminate alkylating agent, capable of methylating biological macromolecules, which is the basis of its extreme toxicity and carcinogenicity.[11] Adherence to strict safety protocols is not merely recommended; it is obligatory.
-
High Acute and Chronic Toxicity: DMS is corrosive and readily absorbed through the skin, mucous membranes, and the respiratory tract. Exposure can cause severe burns. A particularly insidious characteristic is the potential for a fatal, delayed respiratory reaction, where symptoms may not manifest for several hours post-exposure. It is also reasonably anticipated to be a human carcinogen.
-
Engineering Controls: All work with DMS must be conducted within a certified chemical fume hood to prevent inhalation of its vapors.[11]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:
-
Gloves: Impermeable gloves (e.g., butyl rubber or laminate film) must be worn. Double-gloving is highly recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.
-
-
Decontamination and Disposal: Spills and residual DMS must be neutralized. This is typically achieved by carefully adding the DMS to a solution of aqueous alkali (e.g., 10% sodium hydroxide, sodium carbonate, or ammonium hydroxide) to facilitate its complete hydrolysis.[7] This process is exothermic and should be performed with cooling.
Conclusion and Future Perspective
Dimethyl sulfate's mechanism of action is a classic and powerful example of the S(_N)2 reaction, making it a highly effective and economical methylating agent. Its utility in synthesizing a vast range of methylated compounds is undeniable. However, its significant toxicity necessitates a profound respect for safety protocols and has driven the scientific community to seek safer alternatives.[2] Reagents like methyl iodide (less hazardous but more expensive) and dimethyl carbonate (far less toxic but also less reactive) are increasingly favored in many applications.[2][12] A thorough understanding of the DMS mechanism, as detailed in this guide, empowers researchers to make informed decisions, optimizing its use when necessary while prioritizing the development and adoption of greener, safer chemical methodologies for the future.
References
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National Center for Biotechnology Information. (n.d.). Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]
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Silva, F. F., et al. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved from [Link]
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Kulesza, A., et al. (2012). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H₂SO₄. Organic Process Research & Development. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIMETHYL SULFATE. Retrieved from [Link]
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Chemeurope.com. (n.d.). Dimethyl sulfate. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). How does dimethyl sulfate react with water to produce methanol?. Retrieved from [Link]
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Sciencemadness Wiki. (2020). Dimethyl sulfate. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
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Organic Syntheses. (n.d.). TRIMETHYLGALLIC ACID. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts. Retrieved from [Link]
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ACS Publications. (2011). Methylation of Glycerol with Dimethyl Sulfate To Produce a New Oxygenate Additive for Diesels. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]
- Google Patents. (1996). WO1996008537A1 - Process for producing n-methylated organic pigments.
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OUCI. (n.d.). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]
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ACS Publications. (1928). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (1996). Dimethylcarbonate for eco-friendly methylation reactions. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Laboratory-Scale Synthesis and Purification of Dimethyl Sulfate
Foreword: This document provides a detailed technical guide for the synthesis and purification of dimethyl sulfate (DMS) for laboratory applications. Dimethyl sulfate is an exceptionally potent methylating agent, but it is also an extremely hazardous substance—carcinogenic, mutagenic, and highly corrosive.[1] Its synthesis should only be undertaken by experienced chemists under stringent safety protocols when commercially available material is not a viable option. This guide is intended for professionals in research and drug development who possess a deep understanding of handling highly toxic reagents.
Strategic Overview: Synthesis & Handling Philosophy
The decision to synthesize dimethyl sulfate in the laboratory is non-trivial and predicated on a critical need that outweighs the inherent risks. The core philosophy of this guide is built upon a self-validating system of protocols where safety, procedural rationale, and purity verification are intrinsically linked. We will not merely present steps; we will explore the causality behind them, ensuring the researcher understands the critical parameters that govern reaction success and, more importantly, personal safety.
The primary challenge in handling DMS is its insidious nature; it lacks significant odor at dangerous concentrations, and the toxic effects of exposure can be dangerously delayed by up to 10 hours or more.[1] Therefore, every step, from reagent selection to waste disposal, must be approached with meticulous planning and an unwavering commitment to safety.
Comparative Analysis of Synthesis Methodologies
Several routes to dimethyl sulfate have been documented. However, for laboratory-scale preparation, feasibility, reagent accessibility, and reaction control are paramount. The direct esterification of methanol with sulfuric acid, while seemingly straightforward, is disfavored due to an unfavorable equilibrium and side reactions that produce dimethyl ether.[2] The industrial synthesis involving dimethyl ether and sulfur trioxide is highly efficient but less practical for a standard laboratory setup.[2][3]
For laboratory purposes, the reaction between chlorosulfonic acid and anhydrous methanol presents a reliable and high-yielding method.[4]
| Synthesis Method | Key Reagents | Typical Yield | Advantages | Disadvantages & Key Risks |
| Chlorosulfonic Acid & Methanol | Chlorosulfonic acid, Anhydrous Methanol | ~80%[4] | Good yield, straightforward procedure. | Highly exothermic reaction requiring precise low-temperature control. Generates corrosive HCl gas. Chlorosulfonic acid is extremely reactive with water. |
| Sulfuric Acid & Methanol | Concentrated Sulfuric Acid, Methanol | Low / Variable | Reagents are common. | Unfavorable equilibrium constant.[2] Requires high temperatures, leading to side products like dimethyl ether.[2] |
| Dimethyl Ether & Sulfur Trioxide | Dimethyl Ether, Sulfur Trioxide | >95% (Industrial) | Continuous, high-yield process. | Requires handling of gaseous reagents and sulfur trioxide, which is challenging on a lab scale. |
Based on this analysis, this guide will focus on the chlorosulfonic acid method due to its proven efficacy and manageable protocol for skilled chemists.
Reaction Mechanism: Chlorosulfonic Acid Route
The synthesis proceeds via the nucleophilic attack of methanol on chlorosulfonic acid, forming methyl chlorosulfonate as an intermediate. A second molecule of methanol then displaces the chloride to form the final product, dimethyl sulfate, and hydrogen chloride gas.
Caption: Reaction pathway for DMS synthesis.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures and is designed for a yield of approximately 80-90 g.[4] This procedure must be performed in its entirety within a certified, high-performance chemical fume hood.
Reagents and Equipment
| Reagent / Equipment | Specification | Quantity | Rationale / Critical Note |
| Chlorosulfonic Acid (ClSO₃H) | ≥99% | 100 g (57.8 mL) | Highly corrosive and water-reactive. Handle with extreme care. |
| Methanol (CH₃OH) | Anhydrous, ≥99.8% | 27 g (34.1 mL) | Water content must be minimal to prevent violent reaction with ClSO₃H and hydrolysis of the product. |
| Round Bottom Flask | 250 mL, Three-neck | 1 | Allows for simultaneous addition, temperature monitoring, and gas venting. |
| Dropping Funnel | 50 mL, Pressure-equalizing | 1 | Ensures controlled, dropwise addition of methanol. |
| Thermometer | Low-temperature (-20°C to 100°C) | 1 | Precise temperature control is critical for safety and yield. |
| Condenser | Allihn or Liebig | 1 | For subsequent vacuum distillation. |
| Gas Absorption Trap | Two in series | 1 set | First with H₂SO₄ to dry HCl gas, second with water or NaOH solution to neutralize it.[4] |
| Cooling Bath | Acetone/Dry Ice or Cryocooler | 1 | Required to maintain the reaction temperature between -10°C and -5°C. |
Synthesis Workflow Diagram
Caption: Workflow for laboratory synthesis of DMS.
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, thermometer, and an outlet connected to the gas absorption trap. Ensure all joints are secure.
-
Reagent Preparation: Place 100 g of chlorosulfonic acid into the reaction flask. Fill the dropping funnel with 27 g of anhydrous methanol.
-
Initiate Cooling: Immerse the reaction flask in the cooling bath and bring the temperature of the chlorosulfonic acid down to -10°C.
-
Controlled Addition: Begin the dropwise addition of methanol. The reaction is highly exothermic; the addition rate must be carefully controlled to maintain the internal temperature between -10°C and -5°C.[4] This step is critical; a runaway reaction can occur if the temperature rises too high.
-
Reaction Monitoring: Vigorous evolution of HCl gas will be observed in the trap. Swirl the flask frequently or use a magnetic stirrer to ensure proper mixing. The addition process should take approximately 2 hours.
-
Reaction Completion: Once all the methanol has been added, maintain the cooling for another 30 minutes. Then, remove the cooling bath and allow the flask to slowly warm to room temperature and stand overnight.[4] This ensures the reaction proceeds to completion.
-
Product: The flask now contains crude dimethyl sulfate, which will appear as a colorless to pale yellow, oily liquid.
Purification of Crude Dimethyl Sulfate
The primary impurities are residual acids (HCl, H₂SO₄, methyl hydrogen sulfate) and colored degradation products. Purification is essential for obtaining a reagent-grade product.
Purification Strategy
The most effective method for obtaining high-purity DMS is fractional distillation under reduced pressure.[3][4] Pre-treatment with a mild base can neutralize acidic impurities, which is particularly useful if the crude product is dark or shows high acidity.[5]
| Purification Step | Purpose | Impurity Removed | Key Consideration |
| 1. (Optional) Neutralization Wash | Remove acidic contaminants. | H₂SO₄, HCl, CH₃HSO₄ | DMS hydrolyzes rapidly in water/base. Must be done quickly at low temperatures with a weak base (e.g., NaHCO₃ solution). |
| 2. Separation | Separate aqueous wash from the organic DMS layer. | Water, dissolved salts. | Use a separatory funnel. The dense DMS layer (1.33 g/mL) will be on the bottom. |
| 3. Drying | Remove trace water before distillation. | Water | Use an anhydrous drying agent like Na₂SO₄ or molecular sieves.[5] |
| 4. Vacuum Distillation | Separate pure DMS from non-volatile impurities and decomposition products. | Salts, polymeric tars, residual acids. | Distillation at atmospheric pressure (188°C) causes decomposition. Reduced pressure is mandatory.[2][4] |
Purification Workflow Diagram
Caption: Purification workflow for crude DMS.
Detailed Purification Protocol
-
Washing (Optional, for highly impure product): Carefully transfer the crude DMS to a separatory funnel. Add an equal volume of ice-cold saturated sodium bicarbonate solution. Stopper and invert gently a few times to mix, venting frequently to release CO₂ pressure. Do not shake vigorously. Immediately allow the layers to separate and drain the lower DMS layer. Repeat with a wash of ice-cold water.
-
Drying: Transfer the washed DMS to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate to cover the bottom and swirl. Let it stand for at least 1 hour to remove dissolved water. The liquid should be clear, not cloudy.
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus. Use a heating mantle and a magnetic stirrer for smooth boiling.
-
Decant the dried DMS into the distillation flask.
-
Slowly apply vacuum. A typical pressure is around 20 mmHg.
-
Gently heat the flask. Collect the fraction that distills at the appropriate temperature for your vacuum level (e.g., ~76°C at 20 mmHg). The boiling point of DMS at atmospheric pressure is 188°C with decomposition.[4]
-
Discard any initial forerun and stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.
-
-
Storage: Store the purified, colorless DMS in a tightly sealed, clearly labeled glass bottle in a cool, dry, and designated area for carcinogens.
Analytical Characterization
Purity verification is a non-negotiable step.
| Technique | Purpose | Expected Result for Pure DMS |
| Gas Chromatography (GC) | Assess purity and detect volatile impurities. | A single major peak. Can be coupled with a Flame Photometric Detector (FPD) for sulfur-specific detection.[6] |
| ¹H NMR Spectroscopy | Confirm structure and purity. | A sharp singlet at approximately 3.9 ppm (in CDCl₃) corresponding to the two equivalent methyl groups. |
| FTIR Spectroscopy | Functional group analysis. | Strong absorptions around 1350 cm⁻¹ (asymmetric S=O stretch) and 1180 cm⁻¹ (symmetric S=O stretch). |
Uncompromising Safety & Emergency Protocols
Dimethyl sulfate is classified as a "select carcinogen" and is fatally toxic upon inhalation, ingestion, or absorption through the skin.[1][7]
Personal Protective Equipment (PPE)
-
Body: Chemical-resistant lab coat.
-
Hands: Double-gloving is recommended. Use a pair of nitrile gloves underneath a pair of heavy-duty butyl rubber or Viton gloves.
-
Eyes/Face: Chemical splash goggles and a full-face shield are mandatory.[8]
-
Respiratory: All work must be conducted in a fume hood. For emergency spills, a self-contained breathing apparatus (SCBA) is required.
Spill and Emergency Response
Caption: Emergency response workflow for a DMS spill.
-
Spills: For small spills, absorb the liquid with dry sand or vermiculite.[9] Cautiously cover the absorbent material with a 5-10% solution of ammonia, sodium carbonate, or sodium hydroxide to neutralize the DMS. Allow to stand for several hours, then collect in a sealed container for hazardous waste disposal.[9]
-
Skin Contact: This is a medical emergency. Immediately flush the skin with copious amounts of soap and water for at least 15-30 minutes while removing all contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the victim to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9] Symptoms may be delayed.
Waste Disposal
All DMS-contaminated waste, including reaction residues, cleaning materials, and used PPE, is considered hazardous waste.[1] Before disposal, excess DMS should be cautiously neutralized by slowly adding it to a stirred solution of dilute ammonia or sodium hydroxide. The neutralized solution and all solid waste must be disposed of through your institution's environmental health and safety office.[9]
References
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Slideshare. (n.d.). Dimethyl Sulfate Synthesis. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIMETHYL SULFATE. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
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PrepChem.com. (2016). Preparation of dimethyl sulfate. Retrieved from [Link]
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Organic Syntheses. (n.d.). dimethyl sulfate. Retrieved from [Link]
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PubMed. (1980). Determination of dimethyl and diethyl sulfate in air by gas chromatography. Retrieved from [Link]
- Google Patents. (2015). CN105130850A - Method for purifying dimethyl sulfate.
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Teva Pharmaceutical Industries, Ltd. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (1921). US1401693A - Preparation of dimethyl sulfate.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dimethyl Sulfate. Retrieved from [Link]
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Sciencemadness Discussion Board. (2008). A attempt at Halfapint's dimethylsulfate synthesis. Retrieved from [Link]
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ResearchGate. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Retrieved from [Link]
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New Jersey Department of Health. (2016). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Kanto Chemical Co., Inc. (2023). Dimethyl sulfate - Safety Data Sheet. Retrieved from [Link]
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The Cornerstone of Methylation: An In-depth Technical Guide to the History, Discovery, and Application of Dimethyl Sulfate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfate ((CH₃)₂SO₄), a deceptively simple molecule, holds a pivotal position in the annals of organic chemistry. Its potent ability to donate methyl groups has made it an indispensable tool in the synthesis of a vast array of organic compounds, from everyday chemicals to complex pharmaceutical agents. This guide provides a comprehensive exploration of dimethyl sulfate, from its early, somewhat obscure, discovery to its modern-day applications, with a focus on the underlying chemical principles, practical methodologies, and critical safety considerations.
PART 1: A Journey Through Time: The History and Discovery of Dimethyl Sulfate
The precise origins of dimethyl sulfate are somewhat shrouded in the mists of 19th-century chemistry. It is widely documented that an impure form of the compound was first prepared in the early 1800s[1]. However, the specific individual credited with its initial synthesis remains elusive in historical records.
A significant milestone in the history of dimethyl sulfate was the description of the esterification of sulfuric acid with methanol in 1835, a foundational reaction for its synthesis[1]. Later in the 19th century, the Swedish chemist Johan Peter Claesson conducted extensive studies on the preparation and properties of dimethyl sulfate, bringing it to the forefront of the chemical community[1]. His work laid the groundwork for its eventual commercial production and widespread use.
The early 20th century saw the industrial-scale production of dimethyl sulfate, driven by the burgeoning chemical industry's demand for efficient methylating agents[2]. Its utility was quickly recognized in the synthesis of dyes, perfumes, and pharmaceuticals. However, its potent reactivity also led to its investigation as a chemical warfare agent during World War I, a dark chapter in its history that underscores its inherent toxicity[1].
PART 2: The Chemistry of a Powerhouse Methylating Agent
Physicochemical Properties
Dimethyl sulfate is a colorless, oily liquid with a faint, onion-like odor[1]. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₆O₄S | [1] |
| Molar Mass | 126.13 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Density | 1.333 g/mL at 25 °C | |
| Melting Point | -32 °C | |
| Boiling Point | 188 °C (decomposes) | |
| Solubility in water | Reacts (hydrolyzes) | [1] |
Synthesis of Dimethyl Sulfate
1. Industrial Production: The primary industrial method for synthesizing dimethyl sulfate involves the continuous reaction of dimethyl ether with sulfur trioxide[1]. This exothermic reaction is highly efficient and provides a direct route to the final product.
Caption: General Mechanism of SN2 Methylation.
1. Methylation of Phenols: Phenols are readily converted to their corresponding methyl ethers (anisoles) using dimethyl sulfate. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion.[3]
Caption: Workflow for the Methylation of Phenols.
2. Methylation of Amines: Primary, secondary, and tertiary amines can be methylated with dimethyl sulfate. The reaction with primary and secondary amines proceeds to form the corresponding methylated amines. Tertiary amines are converted to quaternary ammonium salts.
3. Methylation of Thiols: Thiols, which are more acidic and more nucleophilic than their alcohol counterparts, react readily with dimethyl sulfate to produce thioethers (sulfides).[4] This reaction is often carried out under basic conditions to generate the highly nucleophilic thiolate anion.
Applications in Drug Development
The versatility of dimethyl sulfate as a methylating agent has made it a valuable tool in the synthesis of numerous pharmaceutical compounds. Some notable examples include:
-
Rotigotine: Used in the treatment of Parkinson's disease, its synthesis involves an O-methylation step using dimethyl sulfate.[5]
-
Levetiracetam: An antiepileptic drug where dimethyl sulfate is employed for N-methylation.[5]
-
Apremilast: A drug for treating certain types of arthritis, its synthesis includes a C-methylation step facilitated by dimethyl sulfate.[5]
-
Cimetidine: A historic blockbuster drug for peptic ulcers, its synthesis utilizes dimethyl sulfate for an S-alkylation reaction.[5]
-
Fexofenadine Hydrochloride: A widely used antihistamine, its synthesis involves a quaternization reaction with dimethyl sulfate.[5]
PART 3: Safety and Handling: A Non-Negotiable Priority
The high reactivity of dimethyl sulfate also makes it a highly hazardous substance. It is extremely toxic, corrosive, and a suspected human carcinogen.[6][7] Therefore, strict adherence to safety protocols is paramount when handling this reagent.
Hazard Summary
-
Acute Effects: Severe irritation and burns to the eyes, skin, and respiratory tract. Inhalation can lead to pulmonary edema. Exposure can cause headache, dizziness, and nausea.[8]
-
Chronic Effects: Suspected of causing genetic defects and cancer.[6][7]
-
Reactivity: Reacts violently with concentrated ammonia and is incompatible with strong oxidizing agents, strong acids, and strong bases.[8]
Personal Protective Equipment (PPE)
When working with dimethyl sulfate, the following PPE is mandatory:
-
Gloves: Neoprene, Viton/Butyl, or SilverShield®/4H® gloves are recommended.[8]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Respiratory Protection: A full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used, especially when working outside of a fume hood.[9]
-
Protective Clothing: A chemically resistant lab coat or apron.
Handling and Storage
-
All manipulations of dimethyl sulfate must be conducted in a well-ventilated chemical fume hood.[9]
-
Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[9]
-
Keep containers tightly closed and store in a designated corrosives area.[9]
Spill and Disposal Procedures
-
In case of a spill, evacuate the area immediately.
-
Absorb the spill with an inert material such as dry sand or earth and place it in a sealed container for disposal.[8]
-
Spills can be neutralized with a dilute (<10%) ammonia solution.[8]
-
Dispose of dimethyl sulfate waste as hazardous waste in accordance with local, state, and federal regulations.[6][10]
Conclusion
From its uncertain beginnings in the 19th century to its current status as a workhorse of organic synthesis, dimethyl sulfate has proven to be a powerful and versatile reagent. Its ability to efficiently methylate a wide range of functional groups has been instrumental in the development of countless chemical processes and the synthesis of life-changing pharmaceuticals. However, its immense utility is intrinsically linked to its high toxicity. A thorough understanding of its history, chemical properties, reaction mechanisms, and, most importantly, its safe handling, is essential for any researcher, scientist, or drug development professional who seeks to harness the power of this cornerstone of methylation chemistry.
References
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Dimethyl sulfate. In: Wikipedia. [Link]
-
Proprep. In DMS chemistry, what are the typical applications of dimethyl sulfate? [Link]
-
PubMed. Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts. [Link]
-
ACS Publications. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]
-
StackExchange. what is mechanism for reaction phenol + dimethylsulphate -> anisole. [Link]
-
Organic Syntheses. dimethyl sulfate. [Link]
-
ResearchGate. Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. [Link]
- Google Patents.
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ACS Publications. Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. [Link]
-
PENTA. Dimethyl sulfate. [Link]
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Ataman Kimya. DIMETHYL SULPHATE. [Link]
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National Center for Biotechnology Information. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]
-
KISHIDA CHEMICAL CO., LTD. Dimethyl sulfate,2537E-3,2023/09/19 - Safety Data Sheet. [Link]
-
New Jersey Department of Health. Dimethyl sulfate - Hazardous Substance Fact Sheet. [Link]
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ResearchGate. Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. [Link]
-
University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
-
Chemistry LibreTexts. Thiols and Sulfides. [Link]
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Indian Academy of Sciences. Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. [Link]
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PubMed. METTL7A (TMT1A) and METTL7B (TMT1B) Are Responsible for Alkyl S-Thiol Methyl Transferase Activity in Liver. [Link]
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University of Surrey. The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. [Link]
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Fundamental Principles of DMS-MaPseq for RNA Analysis
[1]
Executive Summary
DMS-MaPseq (Dimethyl Sulfate Mutational Profiling with Sequencing) represents a paradigm shift in RNA structural biology.[1] Unlike traditional methods that rely on reverse transcriptase (RT) truncation—which limits analysis to population averages—DMS-MaPseq utilizes processive Group II intron RTs (e.g., TGIRT-III) to encode chemical modifications as mutations within full-length cDNA.
This "read-through" capability allows researchers to detect correlated mutations on single molecules, unveiling structural heterogeneity, alternative conformations, and low-abundance isoforms in vivo. For drug development professionals, this technology is critical for rational design of mRNA therapeutics and small-molecule RNA degraders.
The Mechanistic Foundation
The power of DMS-MaPseq lies in the synergy between specific alkylation chemistry and non-canonical reverse transcription.
Chemical Probe Specificity
Dimethyl sulfate (DMS) is a small, cell-permeable electrophile. It specifically methylates the Watson-Crick faces of unpaired bases:
-
Adenine: Methylates the N1 position (
). -
Cytosine: Methylates the N3 position (
). -
Guanine/Uracil: Generally unreactive under physiological DMS-MaPseq conditions (though N7-G can be methylated, it does not affect Watson-Crick pairing or RT progression significantly in this context).
Because N1-A and N3-C are involved in hydrogen bonding during base pairing, they are protected from methylation when the RNA is double-stranded or bound by proteins at these specific interfaces. Thus, methylation correlates directly with solvent accessibility and single-strandedness .
The "MaP" Innovation: Mutation vs. Truncation
Traditional "DMS-Seq" uses retroviral RTs (like SuperScript) that stall at methylations, generating truncated cDNAs. This results in 5'-end bias and loss of connectivity information.
DMS-MaPseq employs TGIRT-III (Thermostable Group II Intron Reverse Transcriptase). This enzyme possesses high processivity and fidelity but lacks 3'→5' exonuclease activity. When it encounters a methyl-adduct:
-
It does not stop.
-
It incorporates a random nucleotide (mismatch) opposite the modified base.
-
It continues synthesis to the end of the transcript.
This preserves the linkage between multiple modification sites on a single RNA molecule, enabling the deconvolution of structural ensembles.
Figure 1: The chemical-enzymatic conversion of structural state to genetic information. DMS modifies unpaired bases; TGIRT encodes these as mutations.
Experimental Workflow
The protocol requires rigorous control of reaction kinetics to ensure "single-hit" kinetics (for standard modeling) or sufficient modification density for correlation analysis.
Phase A: In Vivo Probing
-
Treatment: Incubate cells with DMS (typically 1-5%) in media.
-
Critical Parameter: Time is the variable. 2-5 minutes is standard. Over-incubation leads to RNA degradation and cytotoxicity.
-
-
Quenching: Immediate addition of 2-mercaptoethanol (BME) or DTT.
-
Why? DMS has a short half-life but must be neutralized instantly to "freeze" the structural snapshot.
-
-
RNA Extraction: Trizol or column-based purification.
-
Checkpoint: Ensure DNase treatment is rigorous; gDNA contamination mimics unmodifed RNA.
-
Phase B: Library Preparation
-
rRNA Depletion: Essential. rRNA comprises >80% of total RNA. Use probe-based depletion (e.g., RiboZero) rather than Poly-A selection if you intend to capture nascent RNAs or lncRNAs.
-
Fragmentation: RNA is magnesium-fragmented to ~200-300 nt.
-
TGIRT Reverse Transcription:
-
Buffer: High salt, non-reducing conditions.
-
Primer: Random hexamers or gene-specific primers.[2]
-
Incubation: 57°C-60°C for 1-2 hours.
-
-
PCR Amplification: Standard library indexing.
Figure 2: End-to-end workflow for DMS-MaPseq, highlighting the critical TGIRT-III encoding step.
Bioinformatics & Structural Heterogeneity
The raw output is a FASTQ file containing reads with high mutation rates at A and C positions.
Mutation Rate Calculation
For a given nucleotide
Detecting Alternative Conformations (DREEM)
This is the "killer app" of DMS-MaPseq. Because the RT reads through modifications, we can detect phasing . If two nucleotides are structurally coupled (e.g., in the same open loop), they will be modified together on the same molecule.
Algorithms like DREEM (Detection of RNA folding Ensembles using Expectation-Maximization) use this co-occurrence data to cluster reads into distinct subpopulations.
-
Cluster 1: 80% of reads show structure A (e.g., "Closed").
-
Cluster 2: 20% of reads show structure B (e.g., "Open").
This is impossible with truncation-based methods (DMS-Seq), which lose the linkage information once the RT stops.
Critical Comparison: MaPseq vs. Others
| Feature | DMS-MaPseq | SHAPE-MaP | Traditional DMS-Seq |
| Probe Chemistry | DMS (Methylation of N1-A, N3-C) | NAI / 1M7 (Acylation of 2'-OH) | DMS |
| Readout | RT Mutation (Read-through) | RT Mutation (Read-through) | RT Stop (Truncation) |
| Specificity | Watson-Crick face (Hydrogen bonding status) | Backbone flexibility (Local nucleotide dynamics) | Watson-Crick face |
| Protein Sensitivity | Low (Only if protein blocks WC face) | High (Sensitive to any steric constraint) | Low |
| Heterogeneity Analysis | Yes (via correlated mutations) | Yes | No (Population average only) |
| Library Complexity | High (Full-length cDNA) | High | Low (Short, truncated reads) |
| Key Enzyme | TGIRT-III / MarathonRT | SuperScript II (Mn2+) or TGIRT | Standard RT |
Expert Insight: Use DMS-MaPseq when you specifically need to probe base-pairing status (H-bonds). Use SHAPE-MaP for a general "flexibility" map. DMS is often superior for validating secondary structure models because the chemical constraints (A/C pairing) are thermodynamically stricter than SHAPE backbone flexibility.
Applications in Drug Discovery
mRNA Therapeutics & Vaccines
-
Codon Optimization: Synonymous mutations change RNA structure. DMS-MaPseq validates if a codon-optimized mRNA maintains the desired antigen presentation structure or if it inadvertently creates immunogenic dsRNA structures.
-
Stability Profiling: Identify labile unstructured regions prone to in-line hydrolysis.
Small Molecule Binders
-
Target Engagement: If a small molecule binds an RNA pocket (e.g., a riboswitch or splice site), it protects specific bases from DMS modification.
-
Allostery: DMS-MaPseq can detect if a drug binding at Site A causes a structural shift at distal Site B (allosteric inhibition), visible via the "ensemble clustering" analysis.
References
-
Zubradt, M., et al. (2017). DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo.[1] Nature Methods, 14(1), 75–82. Link[3]
-
Tomezsko, P. J., et al. (2020). Determination of RNA structural diversity and its role in HIV-1 RNA splicing. Nature, 582, 438–442. (Describes the DREEM algorithm). Link
-
Mohr, S., et al. (2013). Thermostable group II intron reverse transcriptase fusion proteins and their use in cDNA synthesis and next-generation RNA sequencing.[4][5] RNA, 19(7), 958–970. Link
-
Siegfried, N. A., et al. (2014). RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP). Nature Methods, 11, 959–965.[1] Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. sites.utexas.edu [sites.utexas.edu]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Guide: Genotoxicity and Carcinogenicity of Dimethyl Sulfate (DMS)
Executive Summary
Dimethyl Sulfate (DMS) is a potent methylating agent widely utilized in the synthesis of active pharmaceutical ingredients (APIs) for the methylation of phenols, amines, and thiols.[1][2] Despite its synthetic utility, DMS is a direct-acting alkylating agent with a well-documented genotoxic and carcinogenic profile.[3][4]
This guide provides a technical deep-dive for drug development professionals. It moves beyond basic safety data sheets to explore the molecular mechanisms of DNA adduction, the specific regulatory control strategies required under ICH M7, and the critical analytical challenges—specifically the "thermal artifact" phenomenon—that can compromise residue testing.
Part 1: Molecular Mechanism of Action
The Alkylation Pathway
DMS acts via a bimolecular nucleophilic substitution (
The reaction kinetics are governed by the Swain-Scott substrate constant (
DNA Adduct Profile[6]
-
N7-methylguanine (N7-meG): The predominant adduct (~70-80% of total alkylation). While N7-meG does not directly disrupt Watson-Crick base pairing, it destabilizes the N-glycosidic bond, leading to spontaneous depurination and the formation of abasic (AP) sites. If unrepaired, AP sites can stall replication forks or lead to error-prone bypass.
-
N3-methyladenine (N3-meA): A minor but highly cytotoxic adduct. N3-meA projects into the minor groove of the DNA helix, physically blocking DNA polymerases and inhibiting replication.
-
O6-methylguanine (O6-meG): Formed in lower quantities by DMS compared to
agents (e.g., nitrosoureas), but it is the primary mutagenic lesion. Methylation at the O6 position fixes the guanine in an enol-like tautomer that pairs with Thymine instead of Cytosine (G:C A:T transition mutation).
Visualization: The Genotoxic Cascade
The following diagram illustrates the divergence between cytotoxic lesions (N3-meA) and mutagenic lesions (O6-meG) following DMS exposure.
Figure 1: Mechanistic pathway of DMS-induced DNA damage, distinguishing between cytotoxic replication blocks and mutagenic base transitions.
Part 2: Carcinogenicity and Toxicology
IARC Classification
The International Agency for Research on Cancer (IARC) classifies DMS as Group 2A (Probably carcinogenic to humans).[7]
-
Animal Evidence: Sufficient.[1][7] Inhalation studies in rats have consistently induced nasal, respiratory, and local tumors.
-
Human Evidence: Inadequate.[7][8] While occupational exposure is linked to respiratory irritation, epidemiological data lacks the statistical power to isolate DMS from other confounding chemical exposures.
Target Organs
DMS is a direct-acting carcinogen, meaning it does not require metabolic activation (S9 fraction) to alkylate DNA. However, its carcinogenicity is often localized to the site of contact (respiratory tract via inhalation) due to its rapid hydrolysis in aqueous environments.
Quantitative Toxicity Data
| Parameter | Value | Context |
| LD50 (Oral, Rat) | 205 mg/kg | Moderate acute toxicity. |
| LC50 (Inhalation, Rat) | 45 ppm (4h) | High inhalation toxicity. |
| Carcinogenic Potency | High | Induces nasal carcinomas at low ppm exposure. |
| Skin Absorption | Rapid | Systemic toxicity possible via dermal route. |
Part 3: Regulatory Control in Drug Development (ICH M7)
For pharmaceutical impurities, DMS falls under the scope of ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities .
The "Default to TTC" Rule
Although DMS is a known carcinogen (Class 1), robust compound-specific cancer potency data (TD50) suitable for calculating an Acceptable Intake (AI) for oral drug administration is often considered inadequate by regulatory bodies.[9][10]
Therefore, unless a compound-specific calculation can be scientifically justified, DMS is controlled using the Threshold of Toxicological Concern (TTC) .
-
Lifetime Exposure Limit: 1.5 µ g/day .[11]
-
Less-Than-Lifetime (LTL) Limits:
-
< 1 month: 120 µ g/day
-
< 1 year: 20 µ g/day
-
< 10 years: 10 µ g/day
-
Critical Note: If the drug substance itself is mutagenic (e.g., oncology cytotoxic), these limits may not apply (refer to ICH S9).
Part 4: Analytical Strategy & The "Thermal Artifact"
Expert Insight: The most common failure mode in DMS residue analysis is the generation of false positives during Gas Chromatography (GC) analysis.
The Problem: Monomethyl Sulfate (MMS) Decomposition
Monomethyl sulfate (MMS) is a stable, non-volatile byproduct often present in the reaction mixture. In a heated GC injector port (typically >200°C), MMS can disproportionate back into DMS and sulfuric acid.
The Solution: Derivatization or Gentle Injection
To validate a method for DMS, you must prove you are not creating it in the instrument.
Protocol 1: Derivatization (Recommended)
Derivatization with a nucleophile (e.g., Pentafluorobenzenethiol or Triethylamine) converts DMS into a stable, distinct species prior to injection.
-
Reagent: Pentafluorobenzenethiol.
-
Reaction: DMS methylates the thiol to form a thioether.
-
Detection: The resulting thioether is stable and easily detectable by GC-MS with high sensitivity.
-
Advantage: MMS does not react under these conditions, eliminating the artifact.
Protocol 2: Deuterated Internal Standard (Direct Injection)
If direct injection is necessary:
-
Internal Standard: Spike samples with Deuterated DMS (
-DMS). -
Logic: If thermal degradation of MMS occurs in the injector, it will produce unlabeled DMS. By monitoring the ratio of labeled to unlabeled DMS, one can distinguish native DMS from artifactual DMS (though this is riskier and requires complex mass spec deconvolution).
Visualization: Analytical Decision Tree
Figure 2: Analytical workflow to avoid false positives caused by the thermal decomposition of monomethyl sulfate (MMS).
Part 5: References
-
International Agency for Research on Cancer (IARC). (1999).[1][7][8] Dimethyl Sulfate.[1][3][6][7][8][9][10][12][13][14][15] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71.[7]
-
International Council for Harmonisation (ICH). (2023).[11] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[11]
-
Teasdale, A., et al. (2013). Mechanism of the thermal decomposition of monomethyl sulfate and its implications for the analysis of dimethyl sulfate. Journal of Pharmaceutical and Biomedical Analysis.[16] (Note: Validates the MMS artifact mechanism).
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Dimethyl Sulfate: IDLH Value Profile.
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- 6. DNA methylation, cell proliferation, and histopathology in rats following repeated inhalation exposure to dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. monographs.iarc.who.int [monographs.iarc.who.int]
- 13. Genetic effects of dimethyl sulfate, diethyl sulfate, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DGUV Information 213-507 Translation - BG RCI [bgrci.de]
- 15. monographs.iarc.who.int [monographs.iarc.who.int]
- 16. CN111505182A - Method for measuring dimethyl sulfate in medicine by derivatization gas chromatography-mass spectrometry - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Resolution Guanine-Specific DNA Cleavage using Dimethyl Sulfate (DMS)
Executive Summary
This guide details the methodology for using dimethyl sulfate (DMS) to induce guanine-specific cleavage in DNA. Unlike enzymatic probes (e.g., DNase I) which are sterically hindered, DMS is a small molecule (
Key Applications:
-
In Vitro Footprinting: Mapping transcription factor binding sites with single-nucleotide resolution.
-
In Vivo Genomic Footprinting: Probing chromatin accessibility and protein occupancy in living cells.
-
Structural Probing: Identifying G-quadruplexes and non-B DNA structures.
Safety & Handling (CRITICAL)
DANGER: Dimethyl sulfate is a potent alkylating agent, highly toxic, and a known carcinogen. It is odorless and can be absorbed through the skin and lungs.
-
Engineering Controls: All work must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Neutralization: Prepare a "Kill Bath" consisting of 5M NaOH or 50% Ammonium Hydroxide before opening the DMS bottle. All tips and tubes contacting DMS must be submerged in this bath for >2 hours before disposal.
The Chemical Mechanism
Understanding the chemistry is vital for controlling the reaction "kinetics"—specifically, achieving "single-hit" conditions where only one guanine per molecule is modified.
Reaction Pathway[1]
-
Methylation: DMS donates a methyl group to the N7 position of Guanine (major groove). This creates 7-methylguanine . The positive charge on the quaternary nitrogen destabilizes the glycosidic bond.
-
Depurination: Under alkaline conditions or heat, the glycosidic bond breaks, releasing the base and leaving an abasic (apurinic) site.
-
-Elimination: Treatment with piperidine catalyzes
-elimination of both the 3' and 5' phosphate bonds, cleaving the DNA backbone at the site of the original guanine.
Mechanistic Flowchart
Caption: Step-wise chemical progression from native guanine to backbone cleavage.
Experimental Protocol: G-Specific Cleavage
Reagents and Buffers[2][3]
-
DMS Stock: 99%+ Dimethyl Sulfate (Sigma-Aldrich). Store at 4°C.
-
DMS Reaction Buffer: 50 mM Sodium Cacodylate (pH 8.0), 1 mM EDTA.
-
Note: Cacodylate is used because it does not react with DMS. Tris buffers should be avoided as they contain amines that can compete for methylation.
-
-
DMS Stop Solution: 1.5 M Sodium Acetate (pH 7.0), 1 M
-mercaptoethanol, 250 g/mL tRNA (carrier). -
Piperidine: 10% (v/v) in water (freshly prepared).
Workflow: Single-Hit Kinetics
This protocol is optimized for a single cleavage event per molecule , essential for readable sequencing ladders or footprints.
Step 1: DNA Preparation
-
Use 5–10 pmol of 5'-end-labeled DNA (usually
P or fluorescent dye). -
Dissolve DNA in 18
L of water.
Step 2: Methylation Reaction
-
Add 200
L of DMS Reaction Buffer to the DNA. -
Chill on ice to 0°C (slows kinetics for better control).
-
IN FUME HOOD: Add 1
L of pure DMS. -
Incubate at 20°C for 2–5 minutes .
-
Optimization: Time varies based on DNA length. Target ~1 cut per 100-200 bases.
-
-
Quench: Add 50
L of DMS Stop Solution immediately. The mercaptoethanol scavenges unreacted DMS.
Step 3: Precipitation
-
Add 750
L of cold 100% Ethanol. -
Precipitate at -80°C for 20 mins.
-
Centrifuge (14,000 x g, 15 min), remove supernatant (dispose in Kill Bath).
-
Resuspend pellet in 200
L 0.3 M Sodium Acetate, re-precipitate with ethanol to ensure total removal of DMS.
Step 4: Cleavage (The Piperidine Step)
-
Resuspend the dry DNA pellet in 100
L of 10% Piperidine . -
Incubate at 90°C for 30 minutes .
-
Note: Use a screw-cap tube with an O-ring to prevent evaporation of the volatile piperidine.
-
-
Lyophilize (SpeedVac) to dryness.
-
Resuspend in 20
L water and lyophilize again (repeat twice) to remove all traces of piperidine.
Step 5: Analysis
-
Resuspend in Formamide Loading Dye.
-
Denature (95°C, 3 min) and load on a denaturing PAGE (sequencing) gel or Capillary Electrophoresis unit.
Workflow Diagram
Caption: Operational workflow for DMS-mediated DNA cleavage.
Data Interpretation & Troubleshooting
Expected Results
In a sequencing gel:
-
G-Ladder: You will see dark bands corresponding exactly to the position of Guanine residues in the sequence.
-
Footprint: If a protein (e.g., Transcription Factor) was bound during Step 2, the G residues in the binding site are protected from methylation. This results in a "blank" space (footprint) in the ladder where bands are missing.
Troubleshooting Table
| Issue | Observation | Root Cause | Solution |
| Over-digestion | Smear at bottom of gel; no high MW bands. | Too many cuts per molecule. | Reduce DMS incubation time or temperature (try 0°C). |
| Under-digestion | Most signal remains at full length (top). | Insufficient methylation. | Increase DMS concentration or time. Check DMS quality (hydrolyzes in water). |
| Blurry Bands | Bands are not sharp. | Residual Piperidine. | Ensure thorough lyophilization (step 4.4). Piperidine alters DNA migration. |
| High Background | Bands appear at A, C, or T sites. | Non-specific acid hydrolysis. | Ensure pH of DMS buffer is 8.0. Acid promotes depurination of Adenines. |
References
-
Maxam, A. M., & Gilbert, W. (1977). A new method for sequencing DNA.[1][2] Proceedings of the National Academy of Sciences, 74(2), 560–564.[1][2]
-
Thermo Fisher Scientific. (n.d.). DNA Footprinting using DMS.[4][5]
-
Cold Spring Harbor Protocols. (2006). Preparation of DNA for Maxam-Gilbert Sequencing.
-
[Link]
-
-
New Jersey Department of Health. (2016).
-
[Link]
-
Sources
- 1. Maxam, A.M. and Gilbert, W. (1977) A New Method for Sequencing DNA. Proceedings of the National Academy of Sciences of the United States of America, 74, 560-564. - References - Scientific Research Publishing [scirp.org]
- 2. pnas.org [pnas.org]
- 3. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
Application Note: High-Resolution Mapping of Protein-DNA Interactions via Dimethyl Sulfate (DMS) Footprinting
Abstract
The Dimethyl Sulfate (DMS) footprinting assay is a high-resolution chemical probing technique used to map protein-DNA interactions at the single-nucleotide level. Unlike enzymatic methods (e.g., DNase I footprinting) that rely on steric hindrance of a bulky nuclease, DMS utilizes a small methylating agent to probe the solvent accessibility of guanine (N7) and adenine (N3) residues within the major and minor grooves, respectively.[1] This guide details the mechanistic principles, safety protocols, and a step-by-step workflow for performing DMS footprinting, emphasizing critical control points to ensure reproducibility and data integrity.
Introduction & Principle
Mechanism of Action
DMS is a small, electrophilic molecule that easily penetrates protein-DNA complexes.[2] It methylates the N7 position of guanine (major groove) and the N3 position of adenine (minor groove).[1][3]
-
Modification: In the absence of a bound protein, these positions are accessible and rapidly methylated.
-
Protection: If a protein binds to a specific DNA sequence, it shields these residues from methylation.
-
Cleavage: Subsequent treatment with piperidine catalyzes strand scission specifically at the methylated bases.[3]
-
Readout: When resolved on a denaturing polyacrylamide gel or via capillary electrophoresis, the "footprint" appears as a region of reduced band intensity compared to a naked DNA control, corresponding to the protein binding site.
DMS vs. DNase I Footprinting
| Feature | DNase I Footprinting | DMS Footprinting |
| Probe Type | Enzymatic (Large Protein) | Chemical (Small Molecule) |
| Resolution | ~10 base pairs (Steric hindrance) | 1 base pair (Chemical modification) |
| Target | Phosphodiester backbone | Guanine (N7) & Adenine (N3) bases |
| Information | Defines general binding region | Defines specific base contacts |
| Groove Specificity | Minor groove biased | Major (G) and Minor (A) grooves |
| In Vivo Utility | Limited (requires permeabilization) | Excellent (cell-permeable) |
Experimental Design & Safety (Critical)
Safety Warning
DANGER: Dimethyl sulfate is a volatile, highly toxic carcinogen and mutagen.
-
Handling: All steps involving DMS must be performed in a functioning chemical fume hood.[4]
-
PPE: Double-glove (nitrile), lab coat, and safety goggles are mandatory.
-
Inactivation: Neutralize DMS waste with 5M NaOH or a concentrated sulfated waste solution before disposal.
The "Limit Digest" Concept
To generate an interpretable ladder, the reaction must follow single-hit kinetics . Conditions should be optimized so that each DNA molecule is methylated at most once. Over-modification leads to multiple cleavage events per strand, destroying the footprint pattern and accumulating small fragments at the bottom of the gel.
Visual Workflows
Experimental Workflow
Caption: Step-by-step workflow for DMS footprinting, ensuring parallel processing of naked DNA controls.
Chemical Mechanism
Caption: Chemical pathway: DMS methylates N7-Guanine, sensitizing the base to piperidine-induced cleavage.[5][6]
Detailed Protocol
Phase 1: Preparation of Labeled Probe
Objective: Generate a DNA fragment (100–300 bp) labeled at one end (5' or 3') to define the reading frame.
-
PCR Amplification: Use one radiolabeled primer (
P) or a fluorescently tagged primer (FAM/VIC for capillary electrophoresis). -
Purification: Gel-purify the fragment to remove free primers and non-specific amplicons.
-
Note: Purity is paramount. Background "noise" in footprinting often stems from impure probes.
-
Phase 2: Protein Binding Reaction
Objective: Establish equilibrium binding between the protein and DNA.
-
Buffer Setup: Prepare 2x Binding Buffer (typically: 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% Glycerol, 0.5 mg/mL BSA).
-
Reaction Assembly:
-
Tube A (Control): 10,000 cpm labeled DNA + Buffer + Water (No Protein).
-
Tube B (Test): 10,000 cpm labeled DNA + Buffer + Protein of Interest.
-
-
Incubation: Incubate at room temperature (or 37°C) for 20–30 minutes to reach equilibrium.
-
Expert Tip: Include non-specific competitor DNA (e.g., poly dI-dC) if working with crude nuclear extracts to reduce background binding.
-
Phase 3: DMS Modification (The "Limit Digest")
Objective: Methylate ~1 base per DNA molecule.
-
DMS Addition: Add 1 µL of diluted DMS (e.g., 0.5% v/v in ethanol) to the binding reaction.
-
Caution: Perform in a fume hood.
-
-
Incubation: Incubate for 1–2 minutes at room temperature.
-
Optimization: If the ladder is too faint, increase time/concentration. If the ladder is smeared (over-digested), decrease.
-
-
Quenching: Immediately add 50 µL of DMS Stop Buffer (1.5 M Sodium Acetate, 1 M
-mercaptoethanol, 100 µg/mL tRNA).-
Why:
-mercaptoethanol scavenges unreacted DMS; tRNA acts as a carrier for precipitation.
-
-
Precipitation: Add 750 µL of 100% Ethanol, freeze at -80°C for 15 mins, and centrifuge at max speed for 15 mins. Discard supernatant into hazardous waste.
Phase 4: Chemical Cleavage
-
Resuspension: Dissolve the DNA pellet in 100 µL of freshly diluted 1 M Piperidine .
-
Cleavage Reaction: Incubate at 90°C for 30 minutes .
-
Lyophilization: Piperidine must be completely removed as it interferes with electrophoresis.
-
Evaporate samples to dryness in a SpeedVac (vacuum centrifuge).
-
Resuspend in 20 µL water and evaporate again (repeat 2x) to ensure removal.
-
Phase 5: Analysis (Sequencing Gel)
-
Loading: Resuspend the final pellet in Formamide Loading Dye. Heat at 95°C for 3 minutes.
-
Electrophoresis: Load onto a 6–8% denaturing polyacrylamide sequencing gel (containing 7M Urea).
-
Reference Marker: Always run a Maxam-Gilbert "G-ladder" (chemically sequenced G-reaction of the same probe) alongside to identify the exact position of the footprint.
-
Imaging: Expose to a phosphor screen or X-ray film.
Data Analysis & Interpretation
-
The Footprint: Look for bands present in the Control (Naked DNA) lane that are missing or significantly reduced in the Protein + DNA lane. These missing bands represent Guanine residues protected by the protein.
-
Hypersensitivity: Occasionally, a band in the protein lane will be darker than the control. This indicates a structural change (e.g., DNA bending) induced by the protein that makes that specific Guanine more accessible to DMS.
-
Verification: The protected sequence should align with known consensus motifs. Use the G-ladder to count bases from the labeled end.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Bands (Blank Gel) | Piperidine not removed | Ensure thorough lyophilization (repeat water wash). |
| Smearing (No distinct bands) | Over-modification (Too much DMS) | Reduce DMS concentration or reaction time. |
| Faint Ladder | Under-modification | Increase DMS incubation time. |
| High Background | Impure DNA probe | Gel-purify the PCR product before labeling. |
| No Footprint observed | Protein inactive or weak binding | Check protein activity by EMSA; lower salt concentration. |
References
-
Galas, D. J., & Schmitz, A. (1978).[2] DNAse footprinting: a simple method for the detection of protein-DNA binding specificity.[1][8] Nucleic Acids Research, 5(9), 3157–3170. Link
-
Maxam, A. M., & Gilbert, W. (1980). Sequencing end-labeled DNA with base-specific chemical cleavages. Methods in Enzymology, 65, 499-560.[6] Link
- Rhodes, D. (1989). Analysis of Sequence-Specific DNA-Binding Proteins. Protein Function: A Practical Approach, IRL Press.
-
Zianni, M., et al. (2006). Identification of the DNA bases of a DNase I footprint by the use of dye primer sequencing on an automated capillary DNA analysis instrument.[8] Journal of Biomolecular Techniques, 17(2), 103. Link
-
Sigma-Aldrich. (2019). Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes. Application Note. Link
Sources
- 1. med.upenn.edu [med.upenn.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Target-specific DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 5. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Footprinting with an automated capillary DNA sequencer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
quantitative analysis of DMS footprinting gels
Application Note & Protocol
Title: Quantitative Analysis of DMS Footprinting Gels: From Raw Data to Structural Insights
For: Researchers, scientists, and drug development professionals.
Abstract: Dimethyl sulfate (DMS) footprinting is a powerful and versatile chemical probing technique used to analyze RNA secondary and tertiary structures at single-nucleotide resolution. By methylating unpaired adenine and cytosine residues, DMS provides a detailed map of solvent-accessible and single-stranded regions within an RNA molecule. While qualitative analysis can identify regions of protection or enhancement, quantitative analysis is essential for robust, reproducible, and in-depth structural interrogation, such as monitoring conformational changes or defining RNA-ligand interactions. This application note provides a comprehensive guide to the principles of DMS footprinting, a detailed experimental protocol, and an in-depth workflow for the quantitative analysis of footprinting gels using common laboratory software.
Introduction: The Principle and Power of DMS Footprinting
What is DMS Footprinting?
Dimethyl sulfate (DMS) is a small, membrane-permeable chemical probe that efficiently methylates specific atoms on the Watson-Crick base-pairing faces of RNA nucleotides.[1][2] Specifically, it methylates the N1 position of adenine (A) and the N3 position of cytosine (C).[2][3][4] These positions are directly involved in canonical base pairing; therefore, they are protected from DMS modification when the nucleotide is part of a duplex. Consequently, DMS reactivity serves as a direct indicator of a nucleotide's single-strandedness.[2][5]
The sites of modification are typically detected by primer extension. A reverse transcriptase (RT) enzyme extends a DNA primer annealed to the RNA template. When the RT encounters a DMS-induced methyl group, it stalls and dissociates, generating a truncated cDNA product.[2] The length of this cDNA corresponds to the position of the modified base. By separating these cDNA products on a denaturing polyacrylamide gel, a "ladder" is produced where the intensity of each band is proportional to the extent of DMS modification at that specific nucleotide.[3]
Why Quantify?
Visual inspection of a DMS footprinting gel can reveal clear differences between experimental conditions, such as the presence or absence of a protein or small molecule ligand. However, this qualitative approach is subjective and misses subtle but significant changes. Quantitative analysis transforms the experiment from a simple observation to a robust measurement by:
-
Eliminating Bias: It provides a systematic and objective measure of reactivity, removing the possibility of selectively interpreting expected changes.[3][6]
-
Enabling Normalization: It allows for correction of lane-to-lane variations in loading, ensuring that observed differences in band intensity reflect true structural changes, not experimental artifacts.[3][6]
-
Detecting Subtle Changes: Quantitative data can reveal modest but reproducible changes in reactivity that are difficult to discern by eye.
-
Facilitating Thermodynamic Analysis: By titrating a ligand or changing a physical parameter (e.g., temperature, ion concentration), quantitative footprinting can be used to determine binding affinities and folding energies.
Applications in Research and Drug Development
DMS footprinting is a cornerstone technique in RNA biology and has broad applications:
-
RNA Structure Validation: Confirming secondary structure models predicted by computational algorithms.[4][7]
-
RNA-Protein Interaction Mapping: Identifying the specific nucleotides of an RNA that are bound by a protein, as these regions become protected from DMS modification (a "footprint").[3]
-
RNA-Small Molecule Binding Analysis: Characterizing the binding sites of drug candidates on target RNAs, such as viral RNAs or riboswitches.[3]
-
Studying RNA Conformational Changes: Monitoring structural rearrangements induced by changes in solution conditions (pH, ions) or upon binding to a ligand.[3]
Experimental Workflow: From RNA to Gel
The overall experimental workflow is a multi-step process that requires careful execution to ensure high-quality, reproducible data.
Core Principle of the Experiment
Caption: The computational workflow for quantitative gel analysis.
Step 1: High-Fidelity Gel Imaging
-
Scan the gel using a fluorescent scanner with the appropriate laser and filter settings for your chosen dye.
-
Ensure that the signal is not saturated. Saturated pixels in the most intense bands will make quantitative comparisons impossible. It is better to have a slightly faint image with a good dynamic range than a bright, saturated one.
-
Save the image as an uncompressed TIFF file for analysis.
Step 2: Densitometric Analysis
Software such as ImageJ/Fiji, SAFA, or ImageQuant can be used for densitometry. [6]The following protocol uses the widely available ImageJ software.
Protocol: Quantifying Band Intensities using ImageJ/Fiji
-
Open and Prepare Image:
-
Select Lanes:
-
Use the "Rectangle" tool to draw a box that encompasses the first lane you want to analyze. The box should be wide enough to cover the bands but not so wide that it includes adjacent lanes. [8][10] * Select the first lane by going to Analyze > Gels > Select First Lane (or press Ctrl+1). [9] * Move (do not resize) the rectangle to the next lane and select it using Analyze > Gels > Select Next Lane (or Ctrl+2). [9]Repeat for all lanes, including the "No DMS" control and sequencing lanes.
-
-
Generate Lane Profiles:
-
Integrate Peak Areas:
-
Use the "Straight Line" tool to draw a baseline across the bottom of each peak to close it off from the background. [12] * Select the "Wand" tool and click inside each peak. [8][12]The area under the curve for each peak will be automatically measured and displayed in a "Results" window.
-
Carefully transfer these intensity values to a spreadsheet program (e.g., Microsoft Excel, Google Sheets) for each band in every lane.
-
Step 3: Data Normalization and Reactivity Calculation
Raw intensity values must be corrected for background and loading variations.
-
Background Subtraction:
-
For each nucleotide position, subtract the intensity of the corresponding band in the "No DMS" lane from the intensity in the DMS-treated lanes.
-
Corrected Intensity = Intensity(DMS+) - Intensity(DMS-)
-
This step is critical as it removes signals arising from natural reverse transcriptase pauses or RNA degradation, ensuring you are only measuring DMS-specific stops. [3][6]
-
-
Normalization:
-
Normalization is essential to compare reactivities across different lanes and experiments. [3][13]Two common methods are:
-
Full-Length Product Normalization: Divide the corrected intensity of each band by the intensity of the full-length, un-terminated product band at the very top of the same lane. This method corrects for differences in the total amount of cDNA generated in each reaction. [3][6] * Total Intensity Normalization: Divide the corrected intensity of each band by the average intensity of all corrected bands within that lane. This approach is useful if the full-length product band is difficult to quantify or is itself affected by the experimental conditions. [3][6]
-
-
-
Final Reactivity Calculation:
-
The final normalized value represents the relative DMS reactivity for each nucleotide. This data can then be plotted as a bar graph to visualize the RNA's structural profile.
-
Data Interpretation and Troubleshooting
Interpreting Reactivity Profiles
-
High Reactivity: Indicates a nucleotide is in a single-stranded conformation (e.g., loops, bulges) and accessible to DMS.
-
Low/No Reactivity: Suggests the nucleotide is protected, likely because it is involved in a Watson-Crick base pair within a helix.
-
Changes in Reactivity:
-
Protection (Footprint): A decrease in reactivity upon addition of a ligand signifies that the ligand binds at or near that nucleotide, shielding it from DMS.
-
Enhancement: An increase in reactivity suggests that ligand binding induces a conformational change that exposes a previously protected nucleotide.
-
Common Pitfalls and How to Avoid Them
| Problem | Probable Cause(s) | Solution(s) |
| Smeary Gel / No Distinct Bands [14] | 1. RNA degradation. 2. Incomplete removal of RNA template after RT. 3. DMS concentration too high, causing excessive modification/degradation. | 1. Use nuclease-free reagents; work quickly on ice. 2. Ensure the NaOH hydrolysis step is performed correctly. 3. Perform a DMS titration to find the optimal concentration for single-hit kinetics. [6] |
| High Background in "No DMS" Lane | 1. Natural RT pause sites in the RNA structure. 2. Contaminating nucleases causing RNA cleavage. 3. Poor quality reverse transcriptase. | 1. This is sequence-intrinsic; use background subtraction to correct. 2. Maintain a sterile, nuclease-free environment. 3. Use a high-quality, reliable reverse transcriptase. |
| No DMS-dependent Bands | 1. DMS is inactive (hydrolyzed). 2. Ineffective quenching allows DMS to be carried over and inhibit RT. 3. RNA is highly structured with no accessible A's or C's. | 1. Use fresh DMS and prepare dilutions immediately before use. 2. Ensure quenching is rapid and complete; purify RNA thoroughly. 3. Confirm RNA sequence and consider alternative structural probes. |
| Saturated Gel Image | Scanner settings (gain/PMT) are too high. | Re-scan the gel with lower gain settings to ensure all bands are within the linear dynamic range of the detector. |
Conclusion
Quantitative DMS footprinting is a highly informative method for elucidating the structure and interactions of RNA molecules. By moving beyond simple visual inspection to a rigorous, quantitative analysis of gel data, researchers can obtain reliable, reproducible, and nuanced insights into RNA biology. The protocols and workflows described in this note provide a robust framework for performing these experiments and accurately interpreting their results, making this powerful technique accessible for applications ranging from basic science to therapeutic drug discovery.
References
- Busan, S., & Weeks, K. M. (2018). In Vivo RNA Structure Probing with DMS-MaPseq. Methods in Molecular Biology.
- Andrade, J. M., Pobre, V., & Arraiano, C. M. (2018). RNA Structure Analysis by Chemical Probing with DMS and CMCT. In RNA Chaperones (pp. 119-128). Humana Press, New York, NY.
-
Tijerina, P., Mohr, S., & Russell, R. (2007). DMS footprinting of structured RNAs and RNA-protein complexes. Nature Protocols, 2(10), 2608–2623. [Link]
-
Homan, P. J., et al. (2023). Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS. Nucleic Acids Research, 51(18), e97. [Link]
-
Homan, P. J., et al. (2023). Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS. PubMed. [Link]
-
Russell, R., & Tijerina, P. (2007). DMS footprinting of an RNA-protein complex and quantitative analysis using manual boxing and SAFA. ResearchGate. [Link]
-
Various Authors. (n.d.). Dnase, dms, microarray. SlideShare. [Link]
-
Stack Exchange. (2019). what is the princlple of using DMS (Dimethylsulphate) for structural analysis of rRNA? Biology Stack Exchange. [Link]
-
Tijerina, P., Mohr, S., & Russell, R. (2007). DMS footprinting of structured RNAs and RNA-protein complexes. ResearchGate. [Link]
-
Russell, R. (n.d.). Quantitative analysis of DMS footprinting to monitor RNA folding This... ResearchGate. [Link]
-
Balasubramanian, S., et al. (n.d.). (a) General schematic diagram of a DMS footprinting experiment for G-quadruplexes and protein-Gquadruplex complexes. DNA bases in the given sequence are color coded. ResearchGate. [Link]
-
Russell, R. (n.d.). General schematic diagram of DMS footprinting. ResearchGate. [Link]
-
Various Authors. (2017). How to improve the resolution of DMS footprinting? ResearchGate. [Link]
-
Russell, R. (n.d.). DMS footprinting gel from an experiment in which the RNA degradation... ResearchGate. [Link]
-
Cordero, P., Kladwang, W., VanLang, C. C., & Das, R. (2012). Quantitative DMS mapping for automated RNA secondary structure inference. Biochemistry, 51(37), 7037–7039. [Link]
-
StarrLab. (n.d.). Quantification of protein bands using densitometry. StarrLab - Wesleyan University. [Link]
-
Unknown Author. (n.d.). Instructions for use of ImageJ for gel analysis. Unknown Source. [Link]
-
Poveda-Caballero, A., et al. (2022). A convenient analytic method for gel quantification using ImageJ paired with Python or R. PLOS ONE, 17(11), e0277839. [Link]
-
Bio-protocol. (2022). Quantification or densitometric analysis of agarose gel electrophoresis bands using ImageJ. YouTube. [Link]
-
The Biologist Explains. (2024). Densitometric Analysis in ImageJ: Estimate DNA Without qPCR. YouTube. [Link]
-
Misra, B. B., et al. (2021). Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets. Briefings in Bioinformatics, 22(6), bbab283. [Link]
-
Wilmarth, P. (2018). Exploring data normalization and analysis in large TMT experimental designs. OHSU PSR Core. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA Structure Analysis by Chemical Probing with DMS and CMCT | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative DMS mapping for automated RNA secondary structure inference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. StarrLab - Quantification of protein bands using densitometry [sites.google.com]
- 9. amherst.edu [amherst.edu]
- 10. A convenient analytic method for gel quantification using ImageJ paired with Python or R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. understanding_IRS [pwilmart.github.io]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preserving RNA Integrity During In-Cell Dimethyl Sulfate (DMS) Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing dimethyl sulfate (DMS) for in-cell RNA structure probing. This guide is designed to provide you with field-proven insights and troubleshooting strategies to a common challenge in DMS-based methodologies: preventing RNA degradation. Here, we will delve into the causality behind experimental choices to ensure the generation of high-quality, reliable data for your RNA structure analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation during DMS treatment of cells?
A1: RNA degradation during in-cell DMS treatment is multifactorial, but the primary culprits are twofold:
-
Inherent RNA instability and RNase activity: RNA is an inherently unstable molecule, and endogenous RNases released during cell lysis can rapidly degrade it. Maintaining a scrupulously RNase-free environment throughout the entire workflow is paramount.[1]
-
DMS-induced RNA fragmentation: High concentrations of DMS or prolonged incubation times can lead to chemical damage and subsequent fragmentation of the RNA backbone.[2][3] This is a chemical process distinct from enzymatic degradation.
Q2: How does DMS concentration impact RNA integrity and modification efficiency?
A2: The concentration of DMS is a critical parameter that requires careful optimization. There is a trade-off between achieving a sufficient modification rate for structural probing and preserving RNA integrity.
-
Higher DMS concentrations lead to more extensive modification of accessible adenosine (A) and cytosine (C) residues, which can provide a stronger signal in downstream analyses like DMS-MaPseq.[2][4] However, this also increases the risk of RNA decay.[2]
-
Lower DMS concentrations are gentler on the RNA but may result in an insufficient modification signal, leading to a low signal-to-noise ratio in your sequencing data.[3]
For initial experiments, it is advisable to perform a DMS titration, varying both the concentration (e.g., 1-5% v/v) and incubation time (e.g., 3-10 minutes), to determine the optimal conditions for your specific cell type and experimental goals.[3][5]
Q3: What is the purpose of quenching the DMS reaction, and what are the recommended quenching agents?
A3: Quenching is a critical step to halt the DMS modification reaction immediately. Failure to effectively quench will lead to continued, uncontrolled modification and significant RNA degradation. The most common and effective quenching agent is 2-mercaptoethanol (BME) .[6][7] BME rapidly reacts with and neutralizes any remaining DMS. A stop buffer containing a high concentration of BME (e.g., 30%) in a buffered solution like PBS is typically added directly to the cells.[5]
Q4: My RNA is degraded even after quenching. What other factors should I consider?
A4: If you observe RNA degradation despite proper quenching, consider the following:
-
RNase Contamination: This is a very common issue. Ensure all solutions, buffers, and plasticware are certified RNase-free.[1] Use aerosol barrier pipette tips and change gloves frequently.[1] Consider adding RNase inhibitors to your lysis and purification buffers.[1]
-
Cell Handling: Minimize the time between harvesting and quenching to reduce the activity of endogenous RNases. Keep cells on ice whenever possible.
-
Post-Treatment RNA Purification: The method used to purify RNA after DMS treatment is crucial. Using a robust RNA purification kit, such as those employing spin columns, can help to efficiently remove contaminants and preserve RNA integrity.[3][7][8] Phenol-chloroform extraction is also an effective method for deproteinizing the sample and inactivating RNases.[1][9]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to troubleshooting common issues related to RNA degradation during DMS treatment.
Issue 1: Severe RNA Degradation Observed on a Denaturing Agarose Gel
Symptoms: Your RNA sample appears as a smear towards the bottom of the gel with little to no distinct ribosomal RNA (rRNA) bands.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-modification with DMS | The DMS concentration was too high or the incubation time was too long, causing excessive chemical fragmentation.[2][3] | Perform a titration of DMS concentration and incubation time. Start with a lower concentration (e.g., 1-2%) and a shorter incubation time (e.g., 3-5 minutes) and incrementally increase to find the optimal balance for your cell type.[2][3][5] |
| Ineffective Quenching | The DMS reaction was not stopped completely, leading to continued RNA damage. | Ensure your quenching buffer contains a sufficiently high concentration of 2-mercaptoethanol (BME) and is added swiftly to the cell suspension.[5][6] |
| RNase Contamination | Endogenous or exogenous RNases have degraded the RNA.[1] | Maintain a strict RNase-free environment. Use certified RNase-free reagents and consumables.[1] Work quickly and keep samples on ice. Incorporate RNase inhibitors in your buffers.[1] |
| Suboptimal RNA Purification | The purification method may not be efficient at removing cellular debris and RNases. | Utilize a high-quality RNA purification kit designed for your sample type. Consider a phenol-chloroform extraction step to ensure complete removal of proteins, including RNases.[1][9] |
Issue 2: Low Yield of Full-Length cDNA in Primer Extension Assays or Low Library Complexity in DMS-MaPseq
Symptoms: You observe a high proportion of truncated products in a primer extension assay or your DMS-MaPseq library is dominated by short fragments and shows high duplication rates.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Excessive RNA Fragmentation | Even if not immediately apparent as a smear on a gel, excessive DMS-induced fragmentation will lead to a loss of full-length templates for reverse transcription.[3] | Re-optimize your DMS treatment conditions as described above. A Bioanalyzer trace can provide a more sensitive assessment of RNA integrity than a standard gel.[3] |
| Inefficient Reverse Transcription | Residual DMS or other contaminants from the treatment and purification process can inhibit the reverse transcriptase enzyme.[1] | Ensure thorough purification of the RNA after DMS treatment. A chloroform extraction can help remove any residual phenol that might inhibit reverse transcriptase.[1] |
| Secondary Structure Inhibition | Strong secondary structures within the RNA can cause the reverse transcriptase to stall, leading to truncated products. | While not directly a degradation issue, this can mimic its effects. Try increasing the temperature of the primer extension reaction (up to 50°C) to help destabilize secondary structures.[1] |
Experimental Workflow & Key Checkpoints
To proactively prevent RNA degradation, it is crucial to integrate quality control checkpoints throughout your experimental workflow.
Caption: A workflow diagram highlighting critical steps and quality control checkpoints for preventing RNA degradation during in-cell DMS treatment.
Detailed Protocol: In-Cell DMS Treatment and RNA Purification
This protocol provides a general framework. Remember to optimize DMS concentration and incubation time for your specific cell type.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS), RNase-free
-
Dimethyl sulfate (DMS)
-
Quenching buffer (e.g., PBS with 30% 2-mercaptoethanol), freshly prepared
-
Cell lysis buffer (containing RNase inhibitors)
-
RNA purification kit or phenol-chloroform and ethanol
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency. Ensure the cells are healthy and in the logarithmic growth phase.
-
For adherent cells, aspirate the culture medium. For suspension cells, pellet the cells by centrifugation and aspirate the supernatant.
-
Wash the cells once with ice-cold, RNase-free PBS.
-
-
DMS Treatment:
-
Resuspend the cells in pre-warmed medium or a suitable buffer.
-
Add the optimized concentration of DMS to the cell suspension and mix gently but thoroughly.
-
Incubate for the predetermined optimal time at the appropriate temperature (often room temperature or 37°C).
-
-
Quenching:
-
Immediately stop the reaction by adding an excess volume of freshly prepared, ice-cold quenching buffer.
-
Incubate on ice for 5 minutes with occasional gentle mixing.
-
-
Cell Lysis and RNA Purification:
-
Pellet the cells by centrifugation at a low speed.
-
Carefully remove the supernatant containing the quenched DMS.
-
Proceed immediately to cell lysis using a buffer containing RNase inhibitors.
-
Purify the total RNA using a spin-column-based kit or a phenol-chloroform extraction followed by ethanol precipitation.[1][3][8]
-
-
RNA Quality Control:
-
Assess the integrity of the purified RNA by running an aliquot on a denaturing agarose gel or using a microfluidics-based system like a Bioanalyzer. Look for sharp, distinct rRNA bands and minimal smearing.
-
Quantify the RNA concentration using a spectrophotometer or a fluorometric assay.
-
References
- Use of dimethylsulfate to probe RNA structure in vivo. (n.d.). Vertex AI Search.
-
Wang, Y., et al. (2022). Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice. Frontiers in Plant Science, 13. Retrieved from [Link]
-
Li, Y., et al. (2023). Control of RNA degradation in cell fate decision. Frontiers in Cell and Developmental Biology, 11. Retrieved from [Link]
-
Zubradt, M., et al. (2017). DMS Footprinting of Structured RNAs and RNA-Protein Complexes. Methods in Enzymology, 583, 339-368. Retrieved from [Link]
-
Structure-Seq/DMS-Seq. (n.d.). Illumina. Retrieved from [Link]
-
Zubradt, M., et al. (2016). DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo. Nature Methods, 14(1), 75-82. Retrieved from [Link]
-
Tomezsko, P., et al. (2022). Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro and in Cells. Journal of Visualized Experiments, (190). Retrieved from [Link]
-
Sexton, A. N., et al. (2023). Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS. bioRxiv. Retrieved from [Link]
-
How can I prevent RNA degradation?. (2015). ResearchGate. Retrieved from [Link]
-
DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo. (n.d.). eScholarship.org. Retrieved from [Link]
-
Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS. (2023). bioRxiv. Retrieved from [Link]
-
Optimization and Standardization of DMS Chemical Mapping Experiments for Probing RNA 3D Structure. (2022). UNL Digital Commons. Retrieved from [Link]
-
Tomezsko, P., et al. (2020). Viral RNA structure analysis using DMS-MaPseq. Methods, 178, 43-52. Retrieved from [Link]
-
Jones, S. D., et al. (2023). Characterizing 3D RNA structural features from DMS reactivity. bioRxiv. Retrieved from [Link]
-
Utilizing DMS for RNA structure probing by deep sequencing a, Schematic... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice [frontiersin.org]
- 3. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro and in Cells [jove.com]
- 6. ribonode.ucsc.edu [ribonode.ucsc.edu]
- 7. Characterizing 3D RNA structural features from DMS reactivity | bioRxiv [biorxiv.org]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Effectively Quenching Dimethyl Sulfate Reactions
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals on the effective quenching of dimethyl sulfate (DMS) reactions. Given the extreme toxicity and carcinogenic nature of dimethyl sulfate, proper handling and quenching procedures are paramount to ensure laboratory safety and experimental integrity.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is quenching of dimethyl sulfate so critical?
Dimethyl sulfate is a potent methylating agent that is also highly toxic, corrosive, and a probable human carcinogen.[2][3] Its vapor is hazardous upon inhalation, and it can be readily absorbed through the skin, with toxic effects often exhibiting a dangerous delay of 10 hours or more.[1][2][3] Incomplete quenching of a reaction means that residual, unreacted DMS poses a significant health risk during workup, purification, and waste disposal. Therefore, ensuring the complete destruction of DMS is not merely a matter of experimental protocol but a critical safety imperative.
Q2: What are the primary methods for quenching a dimethyl sulfate reaction?
The most common and effective methods for quenching dimethyl sulfate involve nucleophilic attack on the DMS molecule, leading to its decomposition. The choice of quenching agent depends on the reaction solvent and the compatibility of the quencher with the reaction products. The primary methods include:
-
Alkaline Hydrolysis: Using an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5]
-
Ammonolysis: Using an aqueous solution of ammonia (NH₃).[4][6][7]
-
Thiol Quenching: Using a thiol-containing compound like 2-mercaptoethanol, which is common in biochemical applications.[1][8]
Q3: How do I choose the right quenching agent for my experiment?
The selection of a quenching agent is dictated by the reaction conditions, particularly the solvent system.
-
For water-miscible (aqueous) systems: Aqueous solutions of sodium hydroxide or ammonia are the preferred choice.[4]
-
For non-water-miscible (organic) systems: While the quenching agent is in an aqueous phase, vigorous stirring is necessary to ensure proper mixing with the organic phase containing the DMS. The hydrolysis of DMS produces methanol and sulfuric acid, which are soluble in water, helping to draw more DMS into the aqueous phase for quenching.[4] An excess of the aqueous quenching solution and sufficient reaction time are crucial.[4]
-
For biological applications (e.g., RNA footprinting): 2-mercaptoethanol is often used to quench the DMS reaction.[1][8]
Below is a decision-making workflow for selecting an appropriate quenching strategy.
Caption: Decision workflow for selecting a DMS quenching agent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Violent/Exothermic Reaction During Quenching | The reaction between DMS and the quenching agent (especially concentrated bases) is highly exothermic.[4] Adding the quenching agent too quickly can lead to a dangerous temperature increase and potential splashing of hazardous materials. | Solution: Always add the quenching agent slowly and in a controlled manner to the reaction mixture, which should be cooled in an ice bath.[5] Monitor the temperature of the reaction vessel closely. For larger scale reactions, consider adding the reaction mixture to the quenching solution instead. |
| Incomplete Quenching in Biphasic Systems | Poor mixing between the organic and aqueous phases can lead to incomplete destruction of DMS, as the DMS remains in the organic layer while the quenching agent is in the aqueous layer.[4] | Solution: Ensure vigorous stirring of the biphasic mixture to maximize the interfacial surface area, facilitating the transfer of DMS to the aqueous phase for quenching. Allow for a sufficient reaction time (e.g., several hours or overnight) to ensure the reaction goes to completion.[4] |
| Precipitation of Salts During Quenching | Quenching with sodium hydroxide will produce sodium sulfate salts, which may precipitate out of solution, especially at low temperatures or high concentrations. | Solution: While generally not a significant issue for the quenching efficacy, be aware of this possibility during workup. If necessary, add more water to dissolve the salts before proceeding to the next step. |
| Uncertainty about Complete DMS Destruction | The absence of a simple visual cue for complete reaction can lead to uncertainty. | Solution: After the initial quench, it is good practice to let the mixture stir for an extended period (e.g., overnight) to ensure all residual DMS has reacted. For critical applications, analytical methods such as gas chromatography-mass spectrometry (GC-MS) can be used to confirm the absence of DMS.[9] |
Detailed Experimental Protocol: Quenching with Aqueous Sodium Hydroxide
This protocol describes the safe and effective quenching of a dimethyl sulfate reaction using a 10% aqueous sodium hydroxide solution.
Materials:
-
Reaction mixture containing unreacted dimethyl sulfate
-
10% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Ice bath
-
pH paper or pH meter
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves (butyl rubber is recommended), safety goggles, face shield, and a lab coat.[4] All manipulations should be performed in a certified chemical fume hood.[1][2][4]
Procedure:
-
Preparation:
-
Ensure your chemical fume hood is functioning correctly.
-
Prepare a 10% (w/v) aqueous NaOH solution.
-
Place a suitably sized flask containing the NaOH solution in an ice bath to pre-cool it. The amount of NaOH solution should be in stoichiometric excess to the amount of DMS used in the reaction. A 5-10 fold molar excess is recommended.
-
-
Quenching Reaction:
-
Cool the reaction vessel containing the DMS in a separate ice bath.
-
Slowly and carefully add the cold 10% NaOH solution to the reaction mixture with vigorous stirring. The addition should be dropwise or in small portions to control the exothermic reaction.[5]
-
Monitor the temperature of the reaction mixture. Do not let it rise above 30-35°C.[7]
-
-
Ensuring Complete Reaction:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour.
-
Remove the ice bath and continue to stir the mixture at room temperature for several hours (or overnight for biphasic systems) to ensure complete hydrolysis of the DMS.[4]
-
Check the pH of the aqueous layer to ensure it remains strongly basic (pH > 12).[5] If the pH has decreased, add more NaOH solution.
-
-
Workup and Waste Disposal:
-
Once the quenching is complete, the reaction mixture can be worked up as required by the specific experimental procedure.
-
All quenched waste containing the decomposition products of DMS should be collected in a designated hazardous waste container and disposed of according to your institution's guidelines.[2][10]
-
Safety Note on Ammonia Quenching: While aqueous ammonia is also an effective quenching agent, it is crucial to NEVER use concentrated ammonia, as it can react explosively with dimethyl sulfate.[6] If using ammonia, a dilute solution (<10%) should be employed with the same precautions as for NaOH.[11]
References
-
Reddit. (2019). Quenching dimethyl sulfate. r/chemhelp. [Link]
-
Use of dimethylsulfate to probe RNA structure in vivo. (n.d.). [Link]
- Google Patents. (2009). A kind of method of removing dimethyl sulfate from sulfuric acid solution. CN101357753A.
-
Stack Exchange. (2015). How does dimethyl sulfate react with water to produce methanol?. Chemistry Stack Exchange. [Link]
-
UNL Digital Commons. (2022). Optimization and Standardization of DMS Chemical Mapping Experiments for Probing RNA 3D Structure. [Link]
-
PubMed Central. (n.d.). DMS Footprinting of Structured RNAs and RNA-Protein Complexes. [Link]
-
INCHEM. (1985). Dimethyl sulfate (EHC 48, 1985). [Link]
-
ResearchGate. (2016). How to quech the DMS (dimethyl sulfide) in swern oxidation because it smell very bad while doing cloumn?. [Link]
-
Organic Syntheses. (1926). TRIMETHYLGALLIC ACID. [Link]
-
ACS Publications. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfate. [Link]
- Google Patents. (2014).
-
New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet. [Link]
Sources
- 1. ribonode.ucsc.edu [ribonode.ucsc.edu]
- 2. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. echemi.com [echemi.com]
- 6. Dimethyl sulfate (EHC 48, 1985) [inchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 11. nj.gov [nj.gov]
effect of different buffers on dimethyl sulfate reactivity
Module: Chemical Probing & Structural Mapping
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The Buffer is the Reaction
Welcome to the DMS Optimization Core. If you are performing DNA/RNA footprinting or DMS-MaPseq, you are running a kinetic race. Dimethyl sulfate (DMS) is an aggressive electrophile that methylates the N7-position of guanine, N1-adenine, and N3-cytosine.
The critical failure point in 80% of failed experiments is not the DMS itself, but the buffer environment.
DMS does not discriminate between your target nucleic acid and your buffer. If your buffer contains nucleophiles (primary amines or thiols), it will scavenge the DMS before it ever touches your RNA. This guide replaces "standard recipes" with chemically validated protocols to ensure your signal comes from your sample, not your buffer artifacts.
Part 1: The Buffer Matrix (Chemical Compatibility)
The Golden Rule: Avoid Primary Amines
DMS reacts via an
Buffer Selection Guide
| Buffer System | Chemical Class | DMS Reactivity | Verdict | Technical Notes |
| Tris-HCl | Primary Amine | HIGH | ⛔ CRITICAL FAIL | Tris contains a primary amine that is rapidly methylated by DMS.[1] This quenches the reagent, effectively lowering the DMS concentration and altering pH as protons are released. |
| Cacodylate | Arsenical | None | ✅ Classic Gold | Historically the standard (pKa 6.27). Non-nucleophilic. Maintains pH without scavenging DMS. Warning: Toxic (Arsenic). |
| HEPES | Sulfonic Acid / Piperazine | Low/Negligible | ✅ Modern Standard | Sterically hindered amines in HEPES are far less reactive than Tris. Preferred for in vivo or biocompatible probing (DMS-MaPseq). |
| Bicine | Amino Acid derivative | Low | ⚠️ Use with Caution | Better than Tris, but still contains an amine. Use only if HEPES is unsuitable. |
| Phosphate | Inorganic | None | ⚠️ Conditional | Chemically compatible, but Mg²⁺ (required for RNA folding) precipitates in phosphate buffers. Avoid if Mg²⁺ is present. |
The "Goldilocks" Zone: Magnesium & pH
Magnesium (Mg²⁺) is required for RNA folding but catalyzes hydrolysis.[2]
-
High pH (>8.0) + Mg²⁺: Rapid RNA degradation (hydrolysis).
-
Low pH (<6.0): DMS reactivity drops; RNA misfolding.
-
Optimal: pH 7.0–7.5 with 10mM MgCl₂ (in HEPES or Cacodylate).
Part 2: Visualizing the Competitive Landscape
The following diagram illustrates the kinetic competition that occurs in a reaction tube. If Tris is present, it acts as a "sink," absorbing DMS molecules intended for the RNA.
Figure 1: Kinetic Competition in DMS Probing. Note how Tris buffer acts as a competitive inhibitor, diverting DMS away from the RNA target.
Part 3: Validated Protocol (The Non-Nucleophilic Standard)
This protocol is designed to maximize signal-to-noise ratio by eliminating buffer interference.
Reagents
-
DMS (99%+): Dilute immediately before use in 100% Ethanol (ratio 1:1 or 1:4).
-
Folding Buffer (10X): 100 mM HEPES (pH 7.2), 1 M KCl.
-
Magnesium Stock: 100 mM MgCl₂.
-
Quench Buffer: 2-Mercaptoethanol (BME) or DTT.[3] (CRITICAL)
Step-by-Step Workflow
-
RNA Folding (The Setup):
-
The Reaction:
-
Add DMS (e.g., 1 µL of 1:4 EtOH dilution) to 19 µL folded RNA.
-
Incubate at 37°C for 2–5 minutes .
-
Note: Do not exceed 10 minutes. DMS hydrolysis generates sulfuric acid, dropping the pH and potentially unfolding the RNA.
-
-
The Quench (The Stop):
-
IMMEDIATELY add 20 µL of Stop Buffer (0.5 M Sodium Acetate pH 5.2 + 0.7 M BME ).
-
Mechanism:[3][6][7][8][9] BME (a thiol) is a "super-nucleophile." It reacts with DMS orders of magnitude faster than RNA, instantly stripping the remaining DMS and stopping the reaction.
-
Precipitation: Add 100% Ethanol immediately to precipitate RNA.
-
Part 4: Troubleshooting & FAQs
Q1: My sequencing library shows very low mutation rates (low signal). Did the DMS work?
Diagnosis: Buffer Quenching.
-
Check: Did you use Tris, Glycine, or a buffer containing DTT during the reaction?
-
Mechanism: If you have 10 mM Tris and 10 mM DMS, the Tris will consume the DMS before it methylates the RNA.
-
Fix: Switch to 300 mM Cacodylate (pH 7.0) or 50 mM HEPES (pH 7.2). Ensure no DTT is present in the RNA stock solution.
Q2: I see high background degradation in my RNA control lanes.
Diagnosis: Magnesium-Induced Hydrolysis.
-
Check: Was the pH > 7.5? Was the reaction time > 15 mins?
-
Mechanism: At higher pH and temperatures, Mg²⁺ activates water molecules to attack the RNA backbone (in-line cleavage).
-
Fix: Lower pH to 7.0. Reduce incubation time. Use a "Goldilocks" Mg²⁺ concentration (just enough to fold, not enough to degrade).[7]
Q3: Can I use DTT instead of BME to quench?
Answer: Yes, but with caveats.
-
DTT: A strong reducing agent (dithiol). It is an excellent quencher.
-
BME: Preferred in many RNA protocols because it is smaller and less likely to interfere with downstream extraction if carried over.
-
Warning: Never add DTT before the DMS. It will neutralize the DMS instantly.
Q4: Why does my pH drop during the reaction?
Answer: DMS Hydrolysis.
-
Mechanism:
(Sulfuric Acid). -
Impact: As the reaction proceeds, acid is generated. If your buffer capacity is too low (e.g., < 10 mM HEPES), the pH will crash, altering RNA structure.
-
Fix: Use a buffer concentration of at least 50–100 mM to absorb the protons generated by hydrolysis.
Part 5: Decision Logic for Buffer Selection
Use this flow to validate your experimental design before starting.
Figure 2: Pre-experiment checklist. Follow the path to ensure chemical compatibility.
References
-
Tijerina, P., Mohr, S., & Russell, R. (2007). "DMS Footprinting of Structured RNAs and RNA-Protein Complexes." Nature Protocols. Describes the fundamental chemistry and the necessity of avoiding amine-based buffers like Tris.
-
Cordero, P., Kladwang, W., VanLang, C. C., & Das, R. (2012). "Quantitative Dimethyl Sulfate Mapping for Automated RNA Secondary Structure Inference." Biochemistry. Validates the use of HEPES and Cacodylate in high-throughput DMS-MaPseq workflows.
-
Ataman Chemicals. "Dimethyl Sulfate Hydrolysis and Kinetics." Provides data on hydrolysis rates at varying pH and temperatures.[10]
-
Suto, A., et al. (2025).[11] "Mass spectrometry detection and reduction of disulfide adducts between reducing agents." Biochemical and Biophysical Research Communications. Details the reactivity of BME and DTT with electrophiles.
Sources
- 1. enovatia.com [enovatia.com]
- 2. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of magnesium ions on the stabilization of RNA oligomers of defined structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Goldilocks and RNA: where Mg2+ concentration is just right - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Sulfate | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Issues with Ethanol Precipitation of DMS-Treated DNA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging laboratory procedure: the ethanol precipitation of DNA following dimethyl sulfate (DMS) treatment. DMS is a powerful tool for footprinting and DNA structure analysis, but its methylating action often results in DNA fragmentation. These smaller DNA fragments are notoriously difficult to precipitate efficiently using standard protocols. This guide is structured to address your specific issues in a practical, question-and-answer format, grounded in the principles of nucleic acid chemistry.
Section 1: Core Principles & Special Considerations for DMS-Treated DNA
DMS treatment methylates guanine (at N7) and, to a lesser extent, adenine (at N3) residues. Subsequent cleavage, typically with piperidine, generates a population of DNA fragments of varying, and often short, lengths. This presents the primary challenge for ethanol precipitation.
The fundamental mechanism of ethanol precipitation relies on two key factors:
-
Charge Neutralization : A salt, typically containing a monovalent cation like Na⁺ or NH₄⁺, neutralizes the negatively charged phosphate backbone of the DNA.[1] This reduces the repulsion between DNA strands and decreases their affinity for the polar water molecules.
-
Reduced Solvation : Ethanol is a less polar solvent than water. Its addition to the aqueous solution lowers the dielectric constant, effectively "unmasking" the neutralized phosphate backbone and forcing the less hydrophilic DNA to aggregate and fall out of solution.[2][3]
The challenge with DMS-treated DNA is that smaller fragments require more stringent conditions to precipitate effectively. They have a higher surface-area-to-volume ratio and are more easily retained in the solvent. Standard protocols often result in significant loss of this precious material.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the ethanol precipitation of DMS-treated DNA.
Q1: I performed the centrifugation, but I don't see a pellet. Is my DNA lost?
Short Answer: Not necessarily. Pellets from low-concentration or fragmented DNA samples are often invisible.[4][5]
In-Depth Analysis & Solutions:
-
Causality: The glassy, transparent nature of a pure nucleic acid pellet can make it very difficult to see, especially when the total mass is in the nanogram range.[5][6] The pellet may be a tiny, clear smear on the side of the tube.
-
Troubleshooting Steps:
-
Mark Your Tube: Before you begin centrifugation, always mark the outside of the microfuge tube on the side where the pellet is expected to form (the side that will face outwards in the rotor).[6] This gives you a precise location to focus on when decanting.
-
Careful Decanting: Do not hastily pour off the supernatant. Use a pipette to carefully aspirate the liquid, starting from the top and moving down towards the side opposite your mark.[7] Leave a few microliters behind to avoid disturbing the potential pellet.
-
Use a Co-precipitant: The most effective solution for both visualizing and maximizing the recovery of small amounts of DNA is to use a carrier, or co-precipitant.[4][8] These are inert molecules that form a visible precipitate, trapping your target DNA within their matrix.
-
Glycogen: Highly recommended. It is biologically inert and does not interfere with most downstream enzymatic reactions like PCR or sequencing.[4][9]
-
Linear Polyacrylamide (LPA): Another excellent, inert choice.[8][10]
-
Colored Co-precipitants: Products like GlycoBlue™ are glycogen-based carriers that are dyed blue, making the pellet exceptionally easy to see.[5][8] This is the preferred method when working with invisible amounts of DNA.
-
-
Q2: My DNA yield is extremely low after precipitation. How can I improve recovery?
Short Answer: Low yields are the most common problem with fragmented DNA. Optimizing your salt, ethanol volume, incubation conditions, and centrifugation parameters is critical.
In-Depth Analysis & Solutions:
-
Causality: Smaller DNA fragments (<200 bp) are significantly less efficient at precipitating than larger genomic or plasmid DNA.[9][11] The standard conditions are often insufficient to force these smaller molecules out of solution.
-
Optimization Strategies:
-
Increase Ethanol Volume: While 2 to 2.5 volumes of 100% ethanol is standard, increasing this to 3 volumes can significantly improve the recovery of small fragments.[9]
-
Optimize Incubation: Lower temperatures and longer incubation times promote the flocculation of nucleic acids. For DMS-treated DNA, an overnight incubation at -20°C is highly recommended for maximum yield.[6]
-
Increase Centrifugation Force and Time: The force and duration of the spin directly impact pelleting efficiency.[1][4]
-
Ensure Proper Salt Concentration: Too little salt will result in incomplete recovery.[1][4] The final concentration of sodium acetate should be 0.3 M.[12]
-
Utilize a Co-precipitant: As mentioned in Q1, adding glycogen or LPA is a crucial step for maximizing the yield of low-concentration, fragmented DNA.[4][10]
-
Q3: I have a large, white, salt-like pellet. What is it and how do I fix it?
Short Answer: This is almost certainly co-precipitated salt, which can inhibit downstream enzymatic reactions. A meticulous 70% ethanol wash is the solution.
In-Depth Analysis & Solutions:
-
Causality: Using an excessive concentration of salt in the initial precipitation step is a common cause.[13] While isopropanol is known for co-precipitating more salt than ethanol, it can still occur with ethanol if conditions are not optimal.[14] This salt must be removed.
-
The Critical 70% Ethanol Wash: This step is designed to wash away the precipitation salts while the DNA remains insoluble.
-
Incorrect Technique: Simply adding 70% ethanol and spinning again is not sufficient.
-
Correct Technique:
-
After decanting the supernatant from the initial precipitation, add 500 µL to 1 mL of cold 70% ethanol.
-
Gently vortex or flick the tube to completely dislodge and break up the pellet . The pellet should be fully resuspended in the 70% ethanol wash.[15]
-
Centrifuge again at high speed for 10-15 minutes to re-pellet the DNA.[10]
-
Carefully remove the 70% ethanol supernatant. For very salty pellets, a second wash may be necessary.[16]
-
-
Q4: My DNA pellet is over-dried and won't resuspend. Can it be salvaged?
Short Answer: Yes, but it requires patience. Over-drying makes DNA pellets, especially pure ones, notoriously difficult to dissolve.[7][17]
In-Depth Analysis & Solutions:
-
Causality: When a DNA pellet is dried excessively (e.g., using a SpeedVac for too long or leaving it open on the bench for hours), it can become a crystalline-like structure that is very hard to rehydrate.[3][7]
-
Resuspension Protocol:
-
Avoid Over-Drying: The goal is to remove residual ethanol, not all traces of moisture. Air-drying for 5-10 minutes, until the pellet loses its milky-white appearance and becomes translucent, is usually sufficient.[4] A brief pulse-spin to collect remaining droplets for pipette removal is also effective.[7]
-
Salvage Procedure:
-
Add your desired resuspension buffer (e.g., TE buffer or 10 mM Tris-HCl, pH 8.0).
-
Do not vortex, as this can shear the DNA.
-
Incubate the tube at 37°C or up to 50-60°C for 10-30 minutes, flicking the tube gently every few minutes to aid dissolution.[6][9]
-
For stubborn pellets, leave the tube at 4°C overnight to allow for slow, gentle rehydration.
-
-
Section 3: Optimized Protocols for DMS-Treated DNA
Protocol 1: High-Efficiency Precipitation of Fragmented DNA
This protocol incorporates best practices for maximizing the recovery of low-concentration, fragmented DNA.
Step-by-Step Methodology:
-
Sample Preparation:
-
Start with your aqueous DNA sample in a 1.5 mL microfuge tube. If the volume is less than 200 µL, you can add sterile, nuclease-free water to bring it to 200 µL for easier handling.[10]
-
-
Add Salt:
-
Add 1/10th volume of 3 M Sodium Acetate (NaOAc), pH 5.2. (e.g., 20 µL for a 200 µL sample). Mix gently by flicking the tube.
-
Scientist's Note: This provides the Na⁺ cations required to neutralize the DNA backbone. The pH of 5.2 ensures the phosphate groups are fully ionized and available for neutralization.[10]
-
-
Add Co-precipitant (Critical Step):
-
Add Ethanol:
-
Add 3 volumes of ice-cold 100% ethanol (e.g., 660 µL for a starting sample of 220 µL after adding salt).
-
Vortex thoroughly to ensure complete mixing. The solution should appear homogenous.[9]
-
Scientist's Note: Using 3 volumes of ethanol creates a more non-polar environment, which is necessary to force smaller DNA fragments out of solution.[9]
-
-
Incubation:
-
Incubate at -20°C overnight or at -80°C for at least 1 hour.
-
Scientist's Note: Extended, cold incubation promotes the aggregation of DNA molecules into larger complexes that are easier to pellet.[6]
-
-
Centrifugation:
-
Wash Pellet:
-
Carefully aspirate and discard the supernatant.
-
Add 1 mL of ice-cold 70% ethanol.
-
Vortex gently to dislodge and wash the pellet.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.[10]
-
-
Dry and Resuspend:
-
Carefully aspirate and discard the 70% ethanol wash.
-
Pulse-spin the tube for a few seconds to collect any residual liquid and remove it with a fine pipette tip.[7]
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry. [4]
-
Resuspend the DNA in an appropriate volume of low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Section 4: Visual Guides & Data
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process for addressing common precipitation issues.
Caption: Troubleshooting flowchart for ethanol precipitation of DMS-treated DNA.
Data Tables for Reagent Selection
Table 1: Comparison of Common Co-precipitants
| Co-precipitant | Recommended Conc. | Advantages | Disadvantages |
| Glycogen | 10-20 µg | Biologically inert, excellent for low DNA amounts, does not interfere with A260 readings or most enzymes.[4][9] | Can be difficult to see if not colored. |
| Linear Polyacrylamide (LPA) | 10-20 µg | Synthetic and inert, forms a tight pellet.[8][10] | Can be more difficult to dissolve than glycogen. |
| tRNA | 10-20 µg | Effective carrier. | Is a nucleic acid; will contribute to A260 readings and can interfere with downstream applications.[8] |
Table 2: Salt Selection Guide for Precipitation
| Salt | Final Concentration | Use Case | Notes |
| Sodium Acetate (NaOAc), pH 5.2 | 0.3 M | Standard, all-purpose choice for DNA precipitation.[12] | Most common and reliable option. |
| Ammonium Acetate (NH₄OAc) | 2.0 - 2.5 M | Useful for minimizing co-precipitation of dNTPs. Can reduce salt carryover.[9][15] | Ammonium ions can inhibit some enzymes (e.g., T4 polynucleotide kinase).[15] |
| Sodium Chloride (NaCl) | 0.2 M | Alternative to NaOAc. | Less commonly used; NaOAc is generally preferred.[13][15] |
Section 5: References
-
Bitesize Bio. (2009). DNA Precipitation Protocol: Ethanol vs. Isopropanol. [Link]
-
Barrick Lab. Ethanol Precipitation. [Link]
-
ResearchGate. (2015). What is the white pellet after ethanol precipitation of DNA?[Link]
-
Bitesize Bio. (2025). How To Get a Perfect Pellet After DNA/RNA Precipitation. [Link]
-
Wikipedia. Ethanol precipitation. [Link]
-
Unknown. DNA Precipitation: Ethanol vs. Isopropanol. [Link]
-
MRC Holland. (n.d.). Ethanol precipitation protocol. [Link]
-
Reddit. (2023). Help with DNA precipitation. [Link]
-
Cheng, H. (2000). PROTOCOL FOR ETHANOL PRECIPITATION OF DNA SAMPLES. [Link]
-
Reddit. (2019). Trouble shooting DNA precipitation?[Link]
-
ResearchGate. (2014). Does anybody know what are the best conditions for getting a pellet in oligos precipitation with ethanol?[Link]
-
Unknown. Ethanol Precipitation of DNA. [Link]
-
BioForum. (2008). How much salt can/should be used for DNA precipitation?[Link]
-
protocols.io. Ethanol precipitation of small DNA fragments. [Link]
-
Taylor & Francis Online. (2019). A Systematic Investigation of Key Factors of Nucleic Acid Precipitation Toward Optimized DNA/RNA Isolation. [Link]
-
ResearchGate. (2025). How can I lower the concentration of salts after DNA Extraction?[Link]
-
ResearchGate. (2020). DNA is not precipitating after incubating in ethanol overnight?[Link]
-
ResearchGate. (2024). How to improve DNA precipitation yield after restriction digest?[Link]
-
ResearchGate. (2014). How do I prevent over-salting of the genomic DNA pellet during post-extraction purification/precipitation?[Link]
-
Abyntek Biopharma. (2023). DNA Precipitation with ethanol vs. isopropanol. [Link]
-
INTEGRA Biosciences. (2021). DNA purification: comparing different methods and techniques. [Link]
Sources
- 1. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. reddit.com [reddit.com]
- 9. boneandcancer.org [boneandcancer.org]
- 10. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 11. Ethanol precipitation of small DNA fragments [protocols.io]
- 12. lab.rockefeller.edu [lab.rockefeller.edu]
- 13. How much salt can/should be used for DNA precipitation? - General Lab Techniques [protocol-online.org]
- 14. abyntek.com [abyntek.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
RNA Structural Probing Support Center: DMS-MaPseq & DMS-seq
Topic: Strategies to Enhance DMS Modification of Structured RNAs
Welcome to the RNA Structural Probing Technical Support Center. This guide is designed for researchers experiencing low signal-to-noise ratios, inconsistent modification rates, or reverse transcription (RT) drop-offs in their DMS (Dimethyl Sulfate) probing experiments. The following modules prioritize DMS-MaPseq (Mutational Profiling) as the modern standard over traditional RT-stop methods, offering higher resolution for structured regions.
Module 1: Reaction Kinetics & Chemical Environment
Q: My DMS modification signal is weak, especially in highly structured regions. Should I just add more DMS? A: Simply increasing DMS concentration often leads to RNA degradation before it improves signal. The root cause is usually pH instability .
-
The Mechanism: DMS is unstable in water; its hydrolysis produces sulfuric acid, which rapidly drops the reaction pH. DMS only modifies the unprotonated forms of Adenine (N1) and Cytosine (N3). If the pH drops below the pKa of these bases (approx. pH 3.5–4.5), they become protonated and "invisible" to DMS.
-
The Solution: You must use a high-capacity buffer.
-
In Vitro: Switch to 300 mM Sodium Cacodylate (pH 7.2) or 200 mM Bicine (pH 8.0) . Standard 50 mM buffers often fail to neutralize the acid generated by high-concentration DMS treatments.
-
In Vivo: Use a Bicine-based buffer (pH 8.0–8.3) for cell media exchange prior to treatment. Bicine has a pKa near 8.3, ideal for maintaining the nucleophilic state of the bases.
-
Q: How do I stop the reaction precisely? My "zero-time" controls show high background. A: Your quenching strategy is likely too slow or uses the wrong reagent.
-
The Standard: Use 2-Mercaptoethanol (
-ME) .[1] -
Why:
-ME reacts rapidly with DMS to form water-soluble products. -
Protocol: Use 20% (v/v)
-ME (in a buffered solution like PBS) and add it immediately.-
Critical Note: Do not use DTT for bulk quenching of high % DMS; it can precipitate and is less stable in this context. Ensure the quench volume is at least equal to the reaction volume to dilute the DMS simultaneously.
-
Module 2: Library Preparation & Readout (The "MaP" Strategy)
Q: I am seeing "stops" in my sequencing data but not enough mutations. Which RT enzyme are you using? A: If you are using SuperScript III or IV with standard buffers, you are performing DMS-seq (RT-stop), not DMS-MaPseq .
-
The Issue: Standard retroviral RTs (MMLV-derived) stall at methylations (m1A, m3C). This results in 5' truncation bias, meaning you lose structural data downstream of the first modification.
-
The Enhancement: Switch to TGIRT-III (Thermostable Group II Intron Reverse Transcriptase) or MarathonRT .
-
Mechanism: These enzymes are highly processive and "read through" methylations, incorporating a random nucleotide (mutation) opposite the modified base rather than stopping.
-
Benefit: This allows you to detect multiple modifications on a single RNA molecule, enabling the detection of correlated structural states (co-variance) and increasing coverage of the 3' ends of structured RNAs.
-
Q: Can I still use SuperScript II for MaPseq?
A: Yes, but it requires Manganese (
-
Protocol: Use a buffer containing 6 mM
. This lowers the enzyme's fidelity, forcing it to incorporate mismatches opposite DMS modifications. -
Trade-off: TGIRT-III generally offers a better signal-to-noise ratio and fewer indel artifacts than
-modulated SuperScript II.
Module 3: Experimental Workflows & Visualization
Optimized DMS-MaPseq Workflow
The following diagram outlines the critical decision points for enhancing signal integrity.
Figure 1: Optimized DMS-MaPseq workflow emphasizing buffering and RT enzyme selection for maximum structural read-through.
Module 4: Troubleshooting Matrix
Q: How do I diagnose specific failure modes based on my sequencing metrics?
| Symptom | Probable Cause | Corrective Action |
| Low Mutation Rate (<0.5%) | pH drop during reaction | Increase buffer concentration (e.g., to 300mM Cacodylate). |
| Insufficient DMS permeability | Increase incubation time (not concentration). | |
| High Background (>0.2% in untreated) | Inefficient Quenching | Ensure |
| Endogenous modifications | Bioinformatically filter known SNPs/modifications. | |
| 5' Coverage Drop-off | RT "Stops" occurring | Switch from SuperScript to TGIRT-III . |
| RNA Degradation | Acid hydrolysis | Check buffer pH post-reaction; reduce incubation time. |
| Indel Artifacts | RT Enzyme Fidelity | Avoid |
Module 5: Logic for Protocol Optimization
Use this logic flow to determine the best enhancement strategy for your specific RNA target.
Figure 2: Decision tree for troubleshooting common DMS probing issues.
References
-
Zubradt, M., et al. (2017). DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo.[2] Nature Methods, 14(1), 75–82. [Link]
-
Siegfried, N. A., et al. (2014). RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP). Nature Methods, 11(9), 959–965. [Link]
-
Rouskin, S., et al. (2014). Genome-wide probing of RNA structure reveals active unfolding of mRNA structures in vivo. Nature, 505(7485), 701–705. [Link]
-
Mustoe, A. M., et al. (2019). Pervasive Regulatory Structuring of Messenger RNA in an Animal Transcriptome. Cell, 167(1), 203-206. [Link]
Sources
troubleshooting smearing on denaturing gels in DMS footprinting
Technical Support Center: Troubleshooting Smearing in DMS Footprinting
Topic: Troubleshooting Smearing on Denaturing Gels in DMS Footprinting Content Type: Technical Guide & FAQ Audience: Researchers, Senior Scientists, Drug Discovery Leads
Introduction: The Physics of Resolution
As a Senior Application Scientist, I often see DMS footprinting data discarded due to "smearing." However, a smear is rarely random; it is a data signature revealing specific failures in reaction kinetics, sample purity, or electrophoretic physics.
In DMS footprinting, we rely on single-hit kinetics —the statistical probability that each nucleic acid molecule is modified only once. When we observe discrete bands, we are seeing a population of molecules sorted by length. When we observe smearing, we are seeing a breakdown in this sorting mechanism, usually caused by one of three factors:
-
Kinetic Failure: The "single-hit" rule was violated (over-modification).
-
Structural Failure: The nucleic acid backbone is degraded (non-specific cleavage).
-
Electrophoretic Failure: The matrix (gel) or the motive force (current) is inconsistent.
This guide deconstructs these failures into actionable troubleshooting steps.
Part 1: Diagnostic Framework – "Read the Smear"
Before changing reagents, identify the type of smearing you are observing.
| Smear Phenotype | Probable Root Cause | Mechanism |
| Global Smear (Lane-wide) | Degradation (RNA) or Over-modification | Random nuclease activity or >1 modification per molecule creates a continuum of fragment sizes. |
| Vertical Streaking (Comet tails) | Protein Contamination / Precipitation | Proteins bind nucleic acids, retarding migration. Insoluble DNA/RNA aggregates trail behind the wavefront. |
| "Smiling" or Frowning Bands | Thermal Gradient | High voltage generates heat; center of gel runs hotter (faster) than edges. |
| Fuzzy/Diffused Bands | Diffusion / Urea Leaching | Urea diffuses into wells before loading, creating a density gradient that dilutes the sample upon entry. |
| Top-Heavy Smear | Incomplete Cleavage (DNA) | Piperidine reaction failed to cleave all modified sites, leaving full-length or high-MW fragments. |
Part 2: Troubleshooting Guide (Q&A Format)
Phase 1: The Chemistry (Reaction & Cleavage)
Q: My "No DMS" control lane is smearing. How is this possible without chemical modification? A: This indicates non-specific degradation or sample impurity , not a reaction fault.
-
For RNA: This is almost certainly RNase contamination. The smear results from random hydrolysis of the backbone.
-
Fix: Re-check all buffers for DEPC treatment. Add an RNase inhibitor during the extraction steps (but not during the DMS reaction, as protein contaminants can alter the footprint).
-
-
For DNA: This suggests genomic DNA shearing or residual proteins.
-
Fix: If using PCR products, ensure the template is removed. If using genomic DNA, handle gently to avoid mechanical shearing. Perform a phenol:chloroform extraction to remove proteins that might bind DNA and cause retardation (smearing).
-
Q: The ladder is visible, but the experimental bands are a continuous blur. Did I over-react? A: Likely, yes. You violated Single-Hit Kinetics .
-
The Mechanism: If a molecule is methylated at three positions, piperidine cleavage (for DNA) or Reverse Transcription stops (for RNA) will generate fragments for all sites. However, in a population where every molecule is heavily damaged, you generate so many overlapping fragments that discrete bands merge into a smear.
-
The Fix: Perform a DMS titration.[1] Reduce DMS concentration by 50% or cut the reaction time in half. You want to modify <1% of the molecules to ensure that statistically, each strand is cut only once.
Q: (DNA Specific) I see a smear at the top of the gel, but faint bands at the bottom. Is this degradation? A: This is often incomplete piperidine cleavage .
-
The Mechanism: Piperidine catalyzes beta-elimination at methylated guanines. If the reaction is not driven to completion (insufficient heat or time), many abasic sites remain uncleaved. These distinct species migrate differently, causing a smear of "almost cleaved" products.
-
The Fix: Ensure fresh piperidine (10% v/v). The standard cleavage is 90°C for 30 minutes. Do not shorten this. Ensure the cap is locked tight to prevent piperidine evaporation during heating.
Phase 2: Sample Processing (Pre-Gel)
Q: My bands are wavy and streaky, even the dye front looks distorted. A: This is a Salt Wave effect.
-
The Mechanism: High salt concentrations in your sample conduct electricity better than the surrounding gel buffer. This creates a local disturbance in the voltage field, causing the sample to spread laterally and vertically.
-
The Fix: Desalt your sample thoroughly. Ethanol precipitation is standard, but ensure you wash the pellet with 70% ethanol twice to remove residual salts.
-
Critical Step: Do not "over-dry" the pellet. A bone-dry pellet is difficult to solubilize. If the DNA/RNA is not fully dissolved, it will drag through the gel, creating vertical streaks.
-
Phase 3: Electrophoresis (The Gel)
Q: The bands are sharp in the middle but fuzzy near the top and bottom. A: This points to Urea Gradient or Polymerization issues .
-
The Mechanism: Urea is dense. If you pre-run the gel (which you should) and then let it sit for 20 minutes while you prep samples, urea leaches out of the gel matrix into the wells. When you load your sample, it mixes with this urea gradient, causing the sample to enter the gel at different rates.[2]
-
The Fix:
-
Immediate Load: Flush the wells with running buffer using a syringe immediately before loading. This removes leached urea.
-
Load Quickly: Once wells are flushed, load samples and start the voltage within 5 minutes.
-
Q: I'm using 8M Urea. Should I go higher to stop smearing? A: Actually, you might want to go lower .
-
The Insight: While 8M urea is standard for denaturation, it can sometimes precipitate or crystallize in the gel matrix if the room is cool, causing micro-aberrations that scatter the DNA (smearing).
-
The Fix: Try 7M Urea. It provides sufficient denaturation for most sequences <500nt but is more soluble and forgiving.
Part 3: Visualizing the Logic
Figure 1: Troubleshooting Logic Tree
Caption: Diagnostic logic tree for identifying the root cause of gel smearing based on visual phenotype.
Part 4: Standardized Protocols
To minimize variability, use these validated parameters.
Table 1: Critical Reagent Parameters
| Component | Concentration / Condition | Why it matters? |
| DMS (Dimethyl Sulfate) | 0.5% - 1.0% (v/v) | High concentrations violate single-hit kinetics. |
| Piperidine | 10% (v/v), Freshly diluted | Old piperidine oxidizes and loses cleavage efficiency. |
| Urea (Gel) | 7M - 8M | Maintains denatured state. 8M is standard, 7M reduces solubility issues. |
| Gel Temperature | 50°C - 55°C | Gels must run hot to keep DNA/RNA denatured. Cold gels = smearing. |
| Loading Buffer | 80% Formamide + 10mM EDTA | Formamide lowers melting temp; EDTA chelates Mg++ (prevents degradation). |
Protocol: The "Clean Well" Loading Technique
This is the #1 fix for top-of-gel smearing.
-
Pre-run the gel at 40-50W for 30-45 minutes until the glass plates are warm to the touch (~50°C).
-
Turn off the power supply.
-
Flush Wells: Using a syringe with a bent needle, vigorously flush every well with running buffer (TBE). You will see "schlierenc" lines (refractive swirls) exiting the well—this is the concentrated urea leaving.
-
Load: Immediately load your samples using a gel-loading tip. The sample should settle flat at the bottom.
-
Run: Turn the power back on within 2-3 minutes of flushing.
Part 5: Mechanistic Workflow
Understanding the chemical pathway helps pinpoint where "smearing" species are generated.
Caption: DMS Footprinting workflow highlighting the divergence between DNA (chemical cleavage) and RNA (enzymatic stop) processing.
References
-
Tijerina, P., Mohr, S., & Russell, R. (2007).[3] DMS footprinting of structured RNAs and RNA-protein complexes.[3][4][5][6] Nature Protocols, 2(10), 2608–2623.[5] Link
-
Peattie, D. A. (1979). Direct chemical method for sequencing RNA. Proceedings of the National Academy of Sciences, 76(4), 1760–1764. Link
-
Maxam, A. M., & Gilbert, W. (1977). A new method for sequencing DNA. Proceedings of the National Academy of Sciences, 74(2), 560–564. Link
-
Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press.[3] (Specifically Chapter 12 on DNA Sequencing and Gel Electrophoresis). Link
-
Thermo Fisher Scientific. (n.d.). Nucleic Acid Gel Electrophoresis Troubleshooting. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RNA Structure Analysis by Chemical Probing with DMS and CMCT | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: DMS vs. SHAPE-MaP for In Vivo RNA Structure Profiling
[1][2][3][4][5][6]
Executive Summary: The Decision Matrix
In the landscape of in vivo RNA structural biology, the choice between Dimethyl Sulfate (DMS) and Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is rarely binary; it is contextual.[1]
As a Senior Application Scientist, I often advise that DMS is the "sniper rifle"—highly specific, high signal-to-noise, but limited in scope (A/C only). SHAPE is the "radar"—providing a holistic view of backbone flexibility across all four nucleotides, but often with lower signal intensity and higher sensitivity to non-structural variables like protein binding.
Quick Comparison Table
| Feature | DMS (Dimethyl Sulfate) | SHAPE (NAI / 1M7) |
| Chemical Target | Watson-Crick face (N1-A, N3-C) | 2'-Hydroxyl group (ribose backbone) |
| Nucleotide Coverage | A, C (G/U under specific conditions) | A, U, G, C (Universal) |
| Structural Info | Direct readout of base-pairing status | Local nucleotide flexibility (sugar pucker) |
| In Vivo Reagent | DMS (Standard) | NAI (Preferred), 1M7 (Controversial), 5NIA |
| Cell Permeability | High (Rapid diffusion) | Variable (NAI > 1M7) |
| Protein Sensitivity | Low (unless direct WC face contact) | High (backbone protection) |
| Primary Utility | Validating secondary structure models | De novo structure modeling & RNP mapping |
Mechanistic Deep Dive
Understanding the chemical causality is non-negotiable for interpreting your data.
DMS: The Watson-Crick Probe
DMS is a small, hard electrophile. It methylates the N1 position of Adenine and the N3 position of Cytosine. Crucially, these positions are involved in Watson-Crick hydrogen bonding.
-
Mechanism: If an A or C is base-paired, the N1/N3 positions are sterically protected. If unpaired, they are exposed and methylated.
-
Result: DMS signal is a direct proxy for single-strandedness.[2]
SHAPE: The Backbone Probe
SHAPE reagents (anhydrides, acylimidazoles) are electrophiles that react with the 2'-hydroxyl group of the ribose.[3][4]
-
Mechanism: The reactivity is governed by the local flexibility of the RNA backbone. Nucleotides constrained in a helix or tertiary interaction have lower 2'-OH reactivity (C3'-endo conformation). Flexible, unconstrained nucleotides (C2'-endo) are hyper-reactive.
-
Result: SHAPE signal measures disorder.
Visualization: Chemical Mechanisms
Figure 1: Mechanistic pathways for DMS and SHAPE probing. DMS targets specific base faces, while SHAPE targets the ribose backbone.
In Vivo Performance & Reagent Selection[2][5][6][8]
This is where many experiments fail. The cellular environment imposes strict constraints on reagent permeability and half-life.
The DMS Advantage
DMS is exceptionally cell-permeable due to its small size and lack of charge. It equilibrates rapidly across membranes, allowing for short incubation times (2–5 minutes), which captures a "snapshot" of RNA structure with minimal perturbation to cell physiology [1].
The SHAPE Controversy: 1M7 vs. NAI
For years, 1M7 was the standard. However, I strongly advise against using 1M7 for in vivo mammalian work.
-
The Issue: 1M7 is an isatoic anhydride.[5][1][4] While excellent in vitro, it suffers from poor membrane permeability and rapid hydrolysis in the cytosolic environment, often leading to low signal-to-noise ratios [2].
-
The Solution: Use NAI (2-methylnicotinic acid imidazolide) .[4] NAI is an acylimidazole that demonstrates significantly higher in vivo modification efficiency and stability compared to 1M7.[6][7] It provides a robust signal that correlates well with in vitro structures [2, 3].[7]
Experimental Workflow: The MaP Standard
Modern structural probing relies on Mutational Profiling (MaP) rather than traditional RT truncation. MaP utilizes specialized Reverse Transcriptases (e.g., TGIRT-III or SuperScript II with Mn²⁺) that "read through" chemical adducts, incorporating a mutation at the modification site.
Why MaP?
-
Through-reading: Allows detection of multiple modifications on a single strand.
-
Correlation Analysis: Enables identification of alternative conformers (e.g., DREEM, RING-MaP) [4].
-
Coverage: Eliminates the 3'-bias inherent in truncation methods.
Visualization: MaP Workflow
Figure 2: Generalized MaP workflow. Critical step is the specialized RT condition (Mn²⁺) allowing read-through of adducts.
Validated Protocols
These protocols are self-validating systems. Always include a "No Reagent" (DMSO/EtOH) control to calculate background mutation rates.
Protocol A: In Vivo DMS-MaPseq (Optimized for Mammalian Cells)
Based on Rouskin et al. and Zubradt et al. [1, 5]
-
Preparation: Grow cells to 70-80% confluency.
-
Treatment: Add DMS to culture media to a final concentration of 5% .
-
Note: 5% is high but necessary for single-molecule correlation analysis. For average population structure, 1-2% is sufficient.
-
-
Incubation: Incubate at 37°C for 2-5 minutes .
-
Validation: Do not exceed 5 minutes to prevent toxicity-induced structural artifacts.
-
-
Quench: Immediately stop reaction by adding 0.5 M DTT (or 2-mercaptoethanol) to a final concentration of >0.7 M.
-
Critical: Mix vigorously. DMS has a short half-life but must be quenched instantly to freeze the structural state.
-
-
Wash: Wash cells 2x with PBS containing 10 mM DTT.
-
Extraction: Proceed immediately to Trizol extraction.
Protocol B: In Vivo SHAPE-MaP (Using NAI)
Based on Spitale et al. and Smola et al. [2, 6]
-
Preparation: Grow cells to 70-80% confluency.
-
Reagent Prep: Dissolve NAI in anhydrous DMSO. Prepare fresh; NAI hydrolyzes in minutes.
-
Treatment: Add NAI to culture media to a final concentration of 100 mM .
-
Control: Add equivalent volume of DMSO to control cells.
-
-
Incubation: Incubate at 37°C for 5-15 minutes .
-
Note: NAI requires longer than DMS due to slower kinetics and permeability.
-
-
Quench: No chemical quench is strictly necessary for NAI as it hydrolyzes naturally, but washing with PBS removes excess reagent.
-
Extraction: Extract RNA using Trizol.
-
Validation: Ensure DNase treatment is rigorous; gDNA contamination ruins mutation counting.
-
Scientific Integrity: Limitations & Troubleshooting
The "Protein Shadow"
-
SHAPE: High sensitivity to protein binding. A "protected" region could be double-stranded RNA or a protein binding site. You cannot easily distinguish them without deproteinized controls.
-
DMS: Less sensitive to protein shielding unless the protein specifically interacts with the Watson-Crick face. This makes DMS better for determining base-pairing status in RNP complexes.
Sequence Bias
-
DMS: Only probes A and C. G and U are invisible in standard analysis. If your region of interest is G/U rich, DMS will fail you.
-
SHAPE: Probes all 4 bases, but reactivity can vary. G is often less reactive than A.
Background Noise
-
DMS: Generally very low background (high signal-to-noise).
-
SHAPE: In vivo background can be high.[1] It is critical to subtract the "DMSO control" mutation rate during bioinformatics analysis (e.g., using ShapeMapper 2 software).
References
-
Rouskin, S., Zubradt, M., Gupta, S., et al. (2014). Genome-wide probing of RNA structure reveals active unfolding of mRNA structures in vivo. Nature, 505, 701–705. Link
-
Spitale, R. C., Crisalli, P., Flynn, R. A., et al. (2015). Structural imprints in vivo decode RNA regulatory mechanisms.[8][9][10] Nature, 519, 486–490. Link
-
Lee, B., Flynn, R. A., Kadina, A., et al. (2017).[7] Comparison of SHAPE reagents for mapping RNA structures inside living cells. RNA, 23(2), 169–174. Link
-
Tomezsko, P. J., et al. (2020).[10][11] Determination of RNA structural diversity and its role in HIV-1 RNA splicing. Nature, 582, 438–442.[10] Link[10]
-
Zubradt, M., Gupta, P., Persad, S., et al. (2017).[10] DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo.[5][12][9] Nature Methods, 14, 75–82. Link
-
Smola, M. J., & Weeks, K. M. (2018).[10][11] In-cell RNA structure probing with SHAPE-MaP. Nature Protocols, 13, 1181–1195.[10] Link[10]
Sources
- 1. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
A Guide to Cross-Validation of DMS Footprinting and X-ray Crystallography Data
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of structural biology, the quest for an accurate three-dimensional understanding of macromolecules is paramount. This knowledge underpins rational drug design, the elucidation of biological mechanisms, and the engineering of novel therapeutics. While high-resolution techniques like X-ray crystallography provide invaluable atomic-level snapshots, they represent a static view, often under non-physiological conditions. Conversely, chemical footprinting methods such as Dimethyl Sulfate (DMS) footprinting offer dynamic information about solvent accessibility and protein-nucleic acid interactions in solution.
This guide provides a comprehensive comparison of DMS footprinting and X-ray crystallography, focusing on the critical process of cross-validating data from these two powerful, yet distinct, techniques. By understanding the synergies and discrepancies between the datasets, researchers can achieve a more complete and reliable structural and functional understanding of their target molecules.
Section 1: The Power of Two: Unveiling Structure Through Different Lenses
At the heart of this guide is the principle that no single technique provides a complete picture. X-ray crystallography and DMS footprinting are complementary, each offering a unique perspective on molecular structure.
X-ray Crystallography: The High-Resolution Static Portrait
X-ray crystallography is a cornerstone of structural biology, providing atomic-resolution three-dimensional structures of molecules that can be crystallized.[1][2][3][4] The technique relies on the diffraction of X-rays by a regular, repeating lattice of molecules in a crystal.[1][5][6] The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be inferred.[6]
The primary strength of X-ray crystallography lies in its ability to deliver unparalleled detail of molecular architecture, including the precise geometry of active sites, ligand binding pockets, and intermolecular interfaces.[1] This high-resolution information is indispensable for structure-based drug design.[3]
However, the technique is not without its limitations. The requirement for well-ordered crystals can be a significant bottleneck, particularly for large, flexible, or membrane-associated proteins.[7][8] Furthermore, the crystal packing forces can sometimes influence the conformation of the molecule, potentially leading to a structure that is not fully representative of its native state in solution.[9]
DMS Footprinting: Mapping Accessibility and Interactions in Solution
DMS footprinting is a chemical probing technique that provides information about the solvent accessibility of specific nucleotide bases (primarily adenosines and cytosines) within an RNA molecule or at the interface of a protein-DNA/RNA complex.[10][11][12] Dimethyl sulfate (DMS) is a small, membrane-permeable molecule that methylates the N1 position of adenine and the N3 position of cytosine when these bases are not protected by base-pairing or protein binding.[12]
The locations of these modifications are then typically identified by reverse transcription, where the enzyme stalls at the methylated base, generating a ladder of DNA fragments that can be resolved by gel electrophoresis or next-generation sequencing.[10][12] Regions of protection (i.e., less DMS modification) indicate areas of secondary or tertiary structure, or protein binding.[11][12]
The key advantage of DMS footprinting is its ability to probe molecular structure and interactions in solution, under near-physiological conditions.[13] It can capture dynamic conformational changes and provide insights into the flexibility of different regions of a molecule.[11] However, the information provided is at a lower resolution than X-ray crystallography, indicating accessible or protected regions rather than precise atomic coordinates.[11]
Section 2: The Comparative Framework: Aligning Datasets for Deeper Insights
The validation of DMS footprinting data with X-ray crystallography involves a systematic comparison of the accessibility information from DMS with the static three-dimensional structure. This process can confirm the solution-state relevance of the crystal structure and reveal dynamic features not apparent in the static model.
Key Points of Comparison
| Feature | X-ray Crystallography | DMS Footprinting |
| Principle | X-ray diffraction from a crystal lattice | Chemical modification of accessible nucleotides |
| Resolution | Atomic (typically 1-3 Å) | Nucleotide-level |
| Sample State | Crystalline solid | Solution (in vitro or in vivo) |
| Information | 3D atomic coordinates, bond lengths, angles | Solvent accessibility, protein binding sites, secondary/tertiary structure |
| Dynamics | Limited (can infer from B-factors) | Captures conformational changes and flexibility |
| Throughput | Lower, crystallization is a bottleneck | Higher, amenable to high-throughput screening |
Interpreting Concordance and Discordance
Concordance:
When DMS footprinting data aligns well with the crystal structure, it provides strong evidence that the conformation observed in the crystal is also the predominant conformation in solution.
-
Protected Regions in DMS Footprinting Correspond to Inaccessible Regions in the Crystal Structure: Adenosines and cytosines that are base-paired or buried within the core of the molecule in the crystal structure are expected to show low reactivity to DMS.
-
Reactive Regions in DMS Footprinting Correspond to Accessible Regions in the Crystal Structure: Nucleotides located in loops, bulges, or on the surface of the molecule in the crystal structure are expected to be readily modified by DMS.
Discordance:
Discrepancies between the two datasets are often the most informative, highlighting regions of conformational flexibility or alternative structures in solution.
-
Protection in Solution, Accessible in Crystal: A nucleotide that is protected from DMS modification in solution but appears accessible in the crystal structure may indicate a dynamic interaction (e.g., transient protein binding) or a conformational change that is not captured in the static crystal lattice.
-
Accessibility in Solution, Protected in Crystal: A nucleotide that is reactive to DMS in solution but is involved in crystal packing contacts in the crystal structure suggests that these contacts are not present in the solution state. This can also point to regions of the molecule that are more flexible in solution than the crystal structure suggests.
Section 3: A Step-by-Step Guide to Validation
This section outlines a generalized workflow for validating DMS footprinting data against a known or newly determined X-ray crystal structure.
Experimental Workflow
Figure 1: A generalized workflow for the validation of DMS footprinting data with X-ray crystallography.
Experimental Protocol: DMS Footprinting of an RNA-Protein Complex
-
Preparation of RNA and Protein: Synthesize or purchase the RNA of interest and purify the protein partner. Ensure both are of high purity and concentration.
-
Complex Formation: Incubate the RNA and protein under conditions that favor complex formation (e.g., specific buffer, temperature, and salt concentrations).
-
DMS Modification:
-
Prepare a stock solution of DMS.
-
Add a small volume of DMS to the RNA-protein complex and to a control sample of RNA alone. The final concentration of DMS and the reaction time should be optimized to achieve a low level of modification per molecule (ideally less than one hit per molecule).[11]
-
Quench the reaction by adding a quenching agent like β-mercaptoethanol.
-
-
RNA Purification: Purify the modified RNA from the reaction mixture.
-
Primer Extension:
-
Data Analysis:
Data Integration and Visualization
The core of the validation process lies in mapping the one-dimensional DMS reactivity data onto the three-dimensional crystal structure. This can be achieved using molecular visualization software such as PyMOL or Chimera.
Procedure for Data Visualization:
-
Obtain the PDB file for the crystal structure.
-
Prepare a DMS reactivity data file: This should be a simple text file listing the nucleotide number and its corresponding DMS reactivity value.
-
Color the 3D structure based on DMS reactivity: Use a color gradient to represent the reactivity, for example, from blue (low reactivity) to red (high reactivity).
-
Analyze the colored structure: Visually inspect the structure to identify regions of high and low reactivity and compare them with the structural features (e.g., base-pairing, protein contacts, solvent accessibility).
Section 4: Case Study: The Riboswitch-Ligand Interaction
A classic example of the power of this combined approach is the study of riboswitches, which are structured RNA elements that regulate gene expression by binding to specific metabolites.
Imagine a scenario where the crystal structure of a riboswitch in its ligand-bound state reveals a compact, well-defined binding pocket. DMS footprinting experiments performed in the presence and absence of the ligand would be expected to show significant protection of the nucleotides lining this pocket upon ligand binding. This concordance would provide strong evidence for the biological relevance of the crystallized conformation.
Conversely, if DMS footprinting revealed protection in a region distant from the ligand-binding site observed in the crystal structure, it might suggest a ligand-induced conformational change that propagates through the RNA, a phenomenon that might not be immediately obvious from the static crystal structure alone.
Section 5: Conclusion: A Holistic Approach to Structural Biology
The validation of DMS footprinting data with X-ray crystallography is not merely a confirmatory exercise; it is a discovery tool. The integration of solution-based accessibility data with high-resolution structural information provides a more complete and dynamic understanding of macromolecular structure and function. By embracing the complementary nature of these techniques, researchers can build more accurate and functionally relevant models of biological systems, ultimately accelerating the pace of discovery in basic research and drug development.
References
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D nase, dms, microarray | PPT - Slideshare. [Link]
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DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC - PubMed Central. [Link]
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Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). [Link]
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X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery - SciSpace. [Link]
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DMS footprinting of an RNA-protein complex and quantitative analysis using manual boxing … - ResearchGate. [Link]
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Structural Biochemistry/Proteins/X-ray Crystallography - Wikibooks. [Link]
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X-ray Protein Crystallography - Physics LibreTexts. [Link]
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DMS footprinting of structured RNAs and RNA-protein complexes - PubMed - NIH. [Link]
-
Characterizing 3D RNA structural features from DMS reactivity - PMC - PubMed Central. [Link]
-
what is the princlple of using DMS (Dimethylsulphate) for structural analysis of rRNA? [Link]
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Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC - PubMed Central. [Link]
-
Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. [Link]
-
X-ray crystallography - Wikipedia. [Link]
-
Protein Footprinting and X-ray Crystallography Reveal the Interaction of PD-L1 and a Macrocyclic Peptide - NIH. [Link]
-
Protein Structure Validation and Analysis with X-Ray Crystallography - ResearchGate. [Link]
-
Using X-ray Footprinting and Mass Spectrometry to Study the Structure and Function of Membrane Proteins - PMC - PubMed Central. [Link]
-
X-ray data processing - PMC - PubMed Central. [Link]
-
x Ray crystallography - PMC - PubMed Central - NIH. [Link]
-
Limitations and lessons in the use of X-ray structural information in drug design - PMC. [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. [Link]
-
What are some limitations of using X-ray diffraction to determine protein structures? - Quora. [Link]
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X-ray crystallography - PROTEIN STRUCTURal Biology. [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. [Link]
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comparing DMS-MaPseq with and without a reverse transcriptase stop
Content Type: Publish Comparison Guide Subject: Comparative analysis of RNA structure probing methodologies: Mutational Profiling (MaP) versus Reverse Transcriptase Truncation (RT-Stop).
Executive Summary
In the field of RNA structural biology, the transition from RT-Stop methods (DMS-Seq) to Mutational Profiling (DMS-MaPseq) represents a fundamental shift in resolution and data fidelity.[1]
While both methods utilize Dimethyl Sulfate (DMS) to methylate unpaired Adenine and Cytosine residues, they diverge critically at the reverse transcription (RT) step.[2] DMS-Seq relies on the RT enzyme stalling at the modification site, generating truncated cDNAs.[3] DMS-MaPseq utilizes processive Group II Intron RTs (e.g., TGIRT-III) to read through modifications, encoding them as internal nucleotide mismatches.[2][4]
The Verdict: DMS-MaPseq is the superior choice for modern applications. It eliminates the "shadowing" bias inherent to RT-stop methods, enables the detection of multiple modifications per molecule (correlated chemical probing), and allows for the deconvolution of structural heterogeneity (alternative conformers). RT-Stop methods remain relevant primarily for legacy comparisons or specific ribosome profiling-like applications.
Mechanistic Divergence
The core difference lies in how the chemical signal (methylation) is converted into a digital signal (sequencing read).
The Chemistry of DMS
DMS is a small electrophile that permeates cells and methylates the N1 position of Adenine and the N3 position of Cytosine. These positions are involved in Watson-Crick base pairing; therefore, methylation only occurs if the base is unpaired (single-stranded).
The Fork in the Road: Truncation vs. Mutation
Once RNA is modified, it must be converted to cDNA.[1][5][6]
-
RT-Stop (DMS-Seq): Uses retroviral RTs (e.g., SuperScript III/IV). These enzymes encounter the methyl group, lose hydrogen bonding capability, and abort synthesis. The signal is the absence of cDNA beyond the stop.
-
MaPseq: Uses TGIRT-III (Thermostable Group II Intron Reverse Transcriptase) or MarathonRT . These enzymes are highly processive. When they encounter N1-methyl-Adenine or N3-methyl-Cytosine, they do not stop; instead, they incorporate a random base (often non-complementary) and continue synthesis. The signal is a mutation in the full-length cDNA.
Visualization of the Workflow
The following diagram illustrates the critical divergence point between the two methodologies.
Caption: Mechanistic comparison of signal encoding. DMS-Seq relies on cDNA truncation (left), leading to data loss in heavily modified regions (shadowing). DMS-MaPseq (right) preserves full-length context, enabling multi-hit detection.
Comparative Performance Analysis
The following table synthesizes data from key benchmarking studies (Zubradt et al., 2017; Rouskin et al., 2014).
| Feature | DMS-Seq (RT-Stop) | DMS-MaPseq (Read-Through) |
| Enzyme | SuperScript II/III/IV | TGIRT-III or MarathonRT |
| Signal Encoding | 3' End of Read (Truncation) | Internal Mismatch (Mutation) |
| Resolution | High (Average Population) | High (Single Molecule capabilities) |
| Throughput | Lower (Requires adapter ligation) | Higher (Standard library prep) |
| Input Requirement | High (>100 ng - µg range) | Low (down to ~10 ng) |
| Shadowing Effect | Severe. RT stops at the first modification (3' end), masking all upstream (5') structural data on that strand. | None. RT reads through all modifications, capturing the full structural profile of the strand. |
| Structural Heterogeneity | Cannot detect. Averages all conformers. | Can detect. Correlated mutations allow algorithms (DREEM, DRACO) to cluster reads into distinct structural subpopulations. |
| Indel Rate | N/A (Stops) | Low with TGIRT (<5%); Higher if using SSII+Mn2+. |
The "Shadowing" Problem
In RT-stop experiments, if an RNA molecule has three unpaired bases at positions 10, 50, and 90, the RT will hit position 90 (closest to the 3' priming site) and stop. Positions 10 and 50 are never reverse transcribed. This creates a bias where 3' ends of RNAs appear more structured than they are, or 5' ends lack data.
MaPseq Solution: TGIRT reads through position 90, recording a mutation, then reads through 50 and 10, recording mutations there as well. This provides a complete structural map of the individual molecule.
Experimental Protocol: DMS-MaPseq
This protocol is validated for high-fidelity structural probing.[7] It utilizes TGIRT-III to minimize insertion/deletion (indel) artifacts often seen when forcing SuperScript to read through modifications using Manganese (Mn2+).
Phase 1: In Vivo Modification
-
Treatment: Treat cells (approx
) with DMS (typically 1% - 5% final concentration) in growth media.-
Note: DMS is highly toxic. Use a fume hood.
-
-
Incubation: Incubate at 37°C for 2–5 minutes with shaking.
-
Quenching: Stop reaction immediately by adding β-mercaptoethanol (BME) (stop solution: >0.7 M BME final).
-
Extraction: Extract Total RNA using Trizol or column-based kits. Perform rigorous DNase I treatment.
Phase 2: TGIRT-III Reverse Transcription (The Critical Step)
Unlike standard RT, this step requires strict buffer control.
-
Primer Annealing:
-
Mix 1-2 µg RNA with 2 µL gene-specific primer (2 µM) or random hexamers.
-
Add 1 µL dNTPs (10 mM).
-
Heat to 65°C for 5 min, then place on ice.
-
-
Reaction Assembly: Add the following to the annealed RNA:
-
4 µL 5X TGIRT Buffer (250 mM Tris-HCl pH 8.3, 375 mM KCl, 15 mM MgCl2).
-
1 µL DTT (100 mM).
-
1 µL TGIRT-III Enzyme (InGex).
-
Crucial: Incubate at room temperature for 30 minutes (Pre-incubation).
-
-
Synthesis:
-
Add dNTPs to initiate if not added in annealing.
-
Incubate at 57°C - 60°C for 1.5 to 2 hours.
-
-
Hydrolysis: Add NaOH (0.1 M final) and heat to 95°C for 3 minutes to degrade RNA. Neutralize with HCl.
Phase 3: Library Preparation
-
Second Strand Synthesis: Use NEBNext mRNA Second Strand Synthesis module or similar.
-
Tagmentation/Ligation: Because the cDNA is full-length, you can use Nextera XT (transposase-based) for rapid library construction. This is a significant advantage over DMS-Seq, which requires complex single-stranded linker ligations to the 3' end of truncated cDNAs.
-
Sequencing: Illumina PE150. Aim for high depth (>50,000 reads per target) to resolve heterogeneity.
Data Analysis & Interpretation
Mutation Counting
In DMS-MaPseq, a "hit" is defined as a mismatch relative to the genomic reference.
-
A -> T/C/G mismatch indicates an unpaired Adenine.
-
C -> T/A/G mismatch indicates an unpaired Cytosine.
Quality Control (Self-Validation)
A successful experiment must pass these checks:
-
Control Comparison: Untreated RNA (DMSO control) must show low background mutation rates (<0.1%).
-
DMS Signal: Treated samples should show mutation rates of 1–10% at specific A/C positions.
-
Indel Rate: Should remain low (<5%) if using TGIRT. High indel rates suggest poor enzyme quality or excessive Mn2+ usage.
Deconvolution (Advanced)
Using tools like DREEM (Detection of RNA folding Ensembles using Expectation-Maximization), you can cluster reads based on mutation patterns. If Read A has mutations at pos 10 & 20, and Read B has mutations at pos 15 & 25, they likely represent two different stable conformers of the same RNA in the cell.
References
-
Zubradt, M., Gupta, P., Persad, S., et al. (2017). DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo.[1][2][3][4][7][8][9][10] Nature Methods, 14(1), 75–82.[3][8] [Link]
-
Rouskin, S., Zubradt, M., Lakhani, S., et al. (2014). Genome-wide probing of RNA structure reveals active unfolding of mRNA structures in vivo. Nature, 505(7485), 701–705. [Link]
-
Siegfried, N. A., Busan, S., Rice, G. M., et al. (2014).[11] RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP).[11] Nature Methods, 11(9), 959–965. [Link]
-
Tomezsko, P. J., Corbin, V. D. A., Gupta, P., et al. (2020). Determination of RNA structural diversity and its role in HIV-1 RNA splicing. Nature, 582(7812), 438–442. [Link]
-
Mohr, S., Ghanem, E., Smith, W., et al. (2013). Thermostable group II intron reverse transcriptase fusion proteins and their use in cDNA synthesis and next-generation RNA sequencing. RNA, 19(7), 958–970. [Link]
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Technical Guide: Dimethyl Sulfate (DMS) vs. Potassium Permanganate (KMnO4) for Probing Single-Stranded DNA
Executive Summary: The Decision Matrix
In the structural analysis of single-stranded DNA (ssDNA)—whether characterizing G-quadruplex intermediates, transcription bubbles, or R-loops—the choice between Dimethyl Sulfate (DMS) and Potassium Permanganate (KMnO₄) is rarely a matter of preference; it is a matter of sequence composition and structural context .
-
Choose DMS when you need high-resolution mapping of Adenine (A) and Cytosine (C) residues, or when probing complex tertiary folds where N7-Guanine accessibility is a required control.
-
Choose KMnO₄ as the "Gold Standard" for detecting open complexes (melted duplexes) and unstacked Thymine (T) residues. It is the superior choice for identifying transcription bubbles and R-loops due to its hyper-sensitivity to base unstacking.
The following guide dissects the mechanistic differences, experimental workflows, and data interpretation strategies for these two powerful probes.
Mechanistic Foundations
To interpret the data, one must understand the chemistry of the attack. Both agents rely on the exposure of specific atomic positions that are otherwise protected in a canonical Watson-Crick base pair.
Dimethyl Sulfate (DMS): The Methylation Probe
DMS is an alkylating agent.[1][2] In the context of ssDNA specificity, we focus on the Watson-Crick face :
-
N1-Adenine & N3-Cytosine: These positions are involved in hydrogen bonding within a duplex. In ssDNA, they are exposed and rapidly methylated by DMS.
-
N7-Guanine: Located on the Hoogsteen face (major groove). DMS methylates N7-G in both dsDNA and ssDNA. Therefore, N7-G is not a direct probe for ssDNA, but N1-A and N3-C are.
Potassium Permanganate (KMnO₄): The Oxidation Probe
KMnO₄ is an oxidizing agent that attacks the C5-C6 double bond of pyrimidines.[3]
-
Thymine Specificity: The methyl group on Thymine makes the C5-C6 bond electron-rich and highly susceptible to oxidation, forming a cyclic manganate ester that hydrolyzes into a thymine glycol.
-
Stacking Sensitivity: Crucially, KMnO₄ does not just sense hydrogen bonding; it senses base stacking . A Thymine buried in a stack (even if not perfectly paired) is often protected. This makes KMnO₄ an exceptional probe for "melted" or highly distorted DNA.
Mechanistic Visualization
Figure 1: Chemical attack pathways. DMS targets N1-A/N3-C (Watson-Crick face), while KMnO₄ oxidizes the C5-C6 bond of Thymine.
Comparative Analysis
The following table synthesizes performance metrics derived from standard footprinting assays and Next-Generation Sequencing (NGS) mutational profiling (MaP).
| Feature | Dimethyl Sulfate (DMS) | Potassium Permanganate (KMnO₄) |
| Primary Target | Adenine (N1) , Cytosine (N3) | Thymine (C5-C6 double bond) |
| Secondary Target | Guanine (N7) - Note: Occurs in dsDNA too | Cytosine (Weak reactivity) |
| Structural Resolution | High (Single nucleotide) | High (Single nucleotide) |
| Sensitivity Context | Solvent accessibility of H-bond face | Base Unstacking / Melting |
| In Vivo Compatibility | Excellent (Cell permeable) | Good (Permeable, but reduced by cellular reductants) |
| Reaction Stop | ||
| Detection Method | RT-Stop, Mutational Profiling (MaP), Piperidine cleavage | RT-Stop, Piperidine cleavage |
| Toxicity/Safety | High: Carcinogen, volatile. Fume hood mandatory. | Moderate: Oxidizer, stains skin/surfaces. |
| Buffer Constraints | Avoid buffers with nucleophiles (Tris is okay if pH < 8) | Avoid reducing agents (DTT) in reaction buffer |
Experimental Protocols
Critical Warning: All steps involving DMS must be performed in a chemical fume hood. KMnO₄ stains skin brown and is a strong oxidizer; wear appropriate PPE.
Protocol A: DMS Probing of ssDNA
Objective: Identify unpaired A and C residues.
-
Preparation: Resuspend DNA (~1 pmol) in 100 mM sodium cacodylate buffer (pH 7.0) supplemented with 10 mM MgCl₂. Note: Avoid Tris buffer if possible, as it can react with DMS, though it is often tolerated at lower pH.
-
Modification:
-
Add fresh DMS (diluted 1:10 in ethanol immediately before use) to a final concentration of 0.5% - 2% (v/v).
-
Incubate at 37°C for 2–5 minutes.
-
Expert Tip: Perform a time-course (1, 2, 5 min) to ensure "single-hit" kinetics. If you see a ladder of bands disappearing into a smear, you have over-modified.
-
-
Quenching:
-
Immediately add stop buffer containing 1.5 M sodium acetate (pH 5.2) and 1 M
-mercaptoethanol (BME). The BME reacts rapidly with DMS, neutralizing it.
-
-
Precipitation: Ethanol precipitate the DNA to remove reaction byproducts.
-
Detection (Choose one):
-
Cleavage: Resuspend in 10% piperidine, heat at 90°C for 30 min (cleaves backbone at methylated sites), then run on Urea-PAGE.
-
Primer Extension: Anneal labeled primer and extend with Reverse Transcriptase. Methylated bases cause RT stops.[4]
-
Protocol B: KMnO₄ Probing of Open Complexes
Objective: Detect transcription bubbles or melted regions (T-rich).
-
Preparation: DNA is equilibrated in binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl₂).
-
Modification:
-
Prepare a fresh stock of 100 mM KMnO₄.
-
Add KMnO₄ to the sample for a final concentration of 1–10 mM.
-
Incubate at 25°C or 37°C for 1–2 minutes.
-
Expert Tip: KMnO₄ reactivity is temperature-dependent. Higher temperatures increase "breathing" of the DNA, potentially creating background noise. Keep temperature strictly controlled.
-
-
Quenching:
-
Add stop buffer containing 1.5 M sodium acetate, 1 M
-mercaptoethanol, and 10 mM EDTA. -
Alternative: Allyl alcohol can also be used to quench permanganate without the stench of BME.
-
-
Detection:
-
Similar to DMS (Piperidine cleavage or Primer Extension). Thymine glycols block polymerases effectively.
-
Workflow Visualization
Figure 2: Unified experimental workflow. Critical control points include the quenching step to prevent over-modification and the selection of readout based on available equipment (Sequencer vs. Gel Rig).
Data Interpretation & Troubleshooting
Reading the Signal
-
Gel Electrophoresis:
-
NGS (Mutational Profiling):
-
Modern Reverse Transcriptases (like TGIRT) can read through modifications, incorporating mutations instead of stopping.
-
DMS: Look for A→T or C→T mutations in the sequencing reads.
-
KMnO₄: Look for T deletions or mismatches.
-
Common Pitfalls
-
The "Single-Hit" Violation: If >10% of your DNA is modified, the structural population changes during the experiment.
-
Diagnosis: High molecular weight bands disappear; "smearing" at the bottom of the gel.
-
Fix: Reduce reagent concentration or reaction time by 50%.
-
-
Buffer Interference:
-
Issue: No signal in KMnO₄ reaction.
-
Cause: Presence of DTT or high EDTA in the initial buffer. DTT reduces KMnO₄ before it touches the DNA.
-
Fix: Use DTT-free buffers for the probing step.
-
-
G-Reaction in DMS:
-
Issue: Strong G bands in ssDNA probing.
-
Cause: N7-G methylation is standard.
-
Interpretation: Do not interpret G-bands as "unpaired" unless you have a dsDNA control showing they are protected (which they usually aren't). Focus on A and C for ssDNA status.
-
References
-
Tijerina, P., Mohr, S., & Russell, R. (2007). DMS footprinting of structured RNAs and RNA-protein complexes. Nature Protocols. Link
-
Bui, C. T., Rees, K., & Cotton, R. G. (2003).[6][8] Permanganate oxidation reactions of DNA: perspective in biological studies. Nucleosides, Nucleotides & Nucleic Acids. Link
-
Spicuglia, S., et al. (2004).[9] Potassium permanganate as a probe to map DNA-protein interactions in vivo.[1][5][6][9][10][11] Journal of Biochemical and Biophysical Methods. Link
-
Zubradt, M., et al. (2017).[12] DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo. Nature Methods. Link
-
Jiang, H., et al. (1991). Potassium permanganate as a probe for single-stranded DNA: Application to the detection of open complexes.[11][13] Nucleic Acids Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alkylating agent and chromatin structure determine sequence context-dependent formation of alkylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. In vivo detection of DNA secondary structures using Permanganate/S1 Footprinting with Direct Adapter Ligation and Sequencing (PDAL-Seq) | bioRxiv [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Permanganate oxidation reactions of DNA: perspective in biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium permanganate as a probe to map DNA-protein interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium permanganate as an in situ probe for B-Z and Z-Z junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KMnO4 as a probe for lac promoter DNA melting and mechanism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice [frontiersin.org]
- 13. Probing Ligand Binding to Duplex DNA using KMnO4 Reactions and Electrospray Ionization Tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intricacies of RNA Tertiary Structure: A Comparative Guide to Dimethyl Sulfate Probing and its Alternatives
For researchers, scientists, and drug development professionals venturing into the complex world of RNA biology, understanding the three-dimensional architecture of RNA is paramount. This intricate folding, or tertiary structure, dictates an RNA's function, its interactions with other molecules, and its potential as a therapeutic target. Dimethyl sulfate (DMS) has long been a workhorse for probing RNA structure, offering valuable insights at the nucleotide level. However, a nuanced understanding of its limitations is crucial for accurate structural interpretation and the design of robust experiments. This guide provides an in-depth comparison of DMS probing with alternative and complementary techniques, supported by experimental principles and data, to empower researchers in making informed decisions for their RNA structural studies.
The Power and Pitfalls of Dimethyl Sulfate (DMS) Probing
DMS is a small, cell-permeable chemical probe that methylates specific, accessible nitrogen atoms on RNA bases.[1][2] The primary sites of modification are the N1 position of adenine (A) and the N3 position of cytosine (C).[3] These positions are involved in Watson-Crick base pairing; therefore, their accessibility to DMS is a strong indicator of whether a nucleotide is single-stranded or engaged in a helical structure. The modifications can then be detected by reverse transcription, where the polymerase either stalls or introduces a mutation at the modified site, a process leveraged in techniques like DMS-MaPseq (mutational profiling with sequencing).[4][5]
Core Limitations of DMS for Tertiary Structure Interrogation
While powerful for elucidating secondary structure, DMS presents several inherent limitations when it comes to deciphering the more complex tertiary interactions:
-
Limited Nucleotide Coverage: DMS primarily provides information on adenines and cytosines, leaving the Watson-Crick faces of guanines (G) and uracils (U) unprobed.[1] This creates significant blind spots in the structural map.
-
Ambiguity in Structural Interpretation: A change in DMS reactivity can signify a change in either secondary or tertiary structure, making it challenging to deconvolute these effects without additional experimental evidence.[6] For instance, a decrease in reactivity could be due to the formation of a new helix (secondary structure) or a tertiary contact that shields the nucleotide.
-
Inability to Directly Probe the Sugar-Phosphate Backbone: The phosphodiester backbone is a critical component of RNA tertiary structure, with its conformation and solvent accessibility providing key information about global folding. DMS does not react with the backbone, leaving this crucial aspect of the structure unexamined.[6]
-
A Blind Spot for Key Tertiary Interactions: Many crucial RNA tertiary interactions, such as the G-quadruplex and various loop-receptor interactions, rely on hydrogen bonding involving the N7 position of guanine.[7] While DMS does methylate the N7 of guanine, this modification does not typically block or cause misincorporation by reverse transcriptase, making it invisible to standard detection methods.[7]
-
Potential for Structural Perturbation: High concentrations of DMS can lead to RNA degradation or destabilization of delicate tertiary structures, potentially providing a distorted view of the native conformation.[8]
-
Ensemble Averaging: Most DMS probing experiments yield data that represents the average structure of a population of RNA molecules. This can obscure the presence of multiple, distinct conformations that may be functionally relevant.[9]
A Comparative Look at Alternative and Complementary Probing Techniques
To overcome the limitations of DMS, a suite of alternative and complementary techniques has been developed. The choice of method, or combination of methods, will depend on the specific biological question being addressed.
| Technique | Principle | Probed Nucleotides/Features | Strengths | Limitations |
| DMS-MaPseq | Methylation of A(N1) and C(N3) by DMS, detected as mutations during reverse transcription. | Adenine, Cytosine | High signal-to-noise, in-vivo applications, can report multiple modifications per molecule.[4][5] | Limited to A and C, ambiguous between secondary and tertiary structure, does not probe the backbone.[1][6] |
| SHAPE-MaP | Acylation of the 2'-hydroxyl group of the ribose sugar by reagents like 1M7 or NAI.[10] | All four nucleotides (A, U, G, C) | Probes all four bases, provides information on local nucleotide flexibility, applicable in vivo.[10][11] | Indirectly probes base pairing, reactivity can be influenced by factors other than structure.[10] |
| Hydroxyl Radical Footprinting | Cleavage of the RNA backbone by hydroxyl radicals, with cleavage sites indicating solvent accessibility. | Phosphodiester backbone | Directly probes the solvent accessibility of the backbone, providing information on tertiary folding.[6] | Lower resolution than chemical probes, can be influenced by radical scavengers in the cellular environment. |
| BASH-MaP | A modified DMS-MaP protocol that enables the detection of methylation at the N7 position of guanine. | Guanine (N7) | Directly probes a key site for many tertiary interactions.[7] | A newer technique, and its broad applicability is still being explored. |
| Cryo-Electron Microscopy (Cryo-EM) | Direct imaging of frozen-hydrated macromolecules to determine their 3D structure at near-atomic resolution. | Entire RNA molecule | Provides a high-resolution 3D model of the RNA, can capture different conformational states.[12] | Time-consuming, technically challenging, may not be suitable for highly dynamic molecules, typically low-throughput.[12][13] |
Experimental Workflows: A Step-by-Step Guide
To provide a practical understanding, here are simplified, step-by-step protocols for DMS-MaPseq and SHAPE-MaP.
DMS-MaPseq Experimental Workflow
Caption: A streamlined workflow for DMS-MaPseq, from RNA preparation to structural modeling.
Detailed Protocol for in vivo DMS-MaPseq:
-
Cell Culture and Treatment: Grow cells to the desired density. Treat the cell culture with a final concentration of 2% DMS for 5 minutes.[14]
-
Quenching: Quench the DMS reaction by adding a solution containing β-mercaptoethanol.[5]
-
RNA Extraction: Immediately harvest the cells and extract total RNA using a standard protocol.
-
Reverse Transcription: Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT), which is prone to misincorporating nucleotides opposite DMS-modified bases.[4]
-
Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference transcriptome and calculate the mutation frequency at each nucleotide position. Higher mutation rates at A and C residues indicate greater accessibility to DMS.
SHAPE-MaP Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. ribonode.ucsc.edu [ribonode.ucsc.edu]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA tertiary structure and conformational dynamics revealed by BASH MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-read transcriptome-wide RNA structure maps using DMS-FIRST-seq | bioRxiv [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Probing the dynamic RNA structurome and its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The promise of cryo-EM to explore RNA structural dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
